5-Benzyloxy-2-methoxypyrimidine
説明
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
2-methoxy-5-phenylmethoxypyrimidine |
InChI |
InChI=1S/C12H12N2O2/c1-15-12-13-7-11(8-14-12)16-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChIキー |
YCJUTDOARXPMGH-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C=N1)OCC2=CC=CC=C2 |
正規SMILES |
COC1=NC=C(C=N1)OCC2=CC=CC=C2 |
製品の起源 |
United States |
Technical Guide: Solubility Determination & Thermodynamic Modeling of 5-Benzyloxy-2-methoxypyrimidine
This guide serves as a technical blueprint for the solubility characterization of 5-Benzyloxy-2-methoxypyrimidine , a critical intermediate in the synthesis of pharmaceutical actives (APIs).
While specific public domain solubility datasets for this proprietary intermediate are sparse, this guide synthesizes physicochemical principles with rigorous experimental protocols. It provides the framework for generating, modeling, and applying solubility data to optimize crystallization and purification processes.
Executive Summary & Chemical Profile
5-Benzyloxy-2-methoxypyrimidine (CAS: 1083329-17-2 ) is a substituted pyrimidine derivative characterized by a lipophilic benzyloxy tail and a polar methoxypyrimidine core.[1] Its solubility profile is the governing factor in yield optimization during synthesis and purification.
-
Molecular Weight: 216.24 g/mol
-
Physicochemical Nature: The molecule exhibits "amphiphilic-like" solubility behavior. The benzyloxy group drives solubility in non-polar aromatic solvents (e.g., Toluene), while the nitrogen-rich pyrimidine ring facilitates interaction with polar aprotic solvents (e.g., DMF, DMSO).
Experimental Methodology: The "Self-Validating" Protocol
To ensure data integrity, researchers must employ a dual-method approach: Dynamic Laser Monitoring for precision and Gravimetric Analysis for validation.
Protocol A: Dynamic Laser Monitoring Method (The Gold Standard)
This method eliminates human error in detecting the "disappearance point" of the solid phase.
Equipment:
-
Jacketed glass vessel (50 mL) with precision temperature control (±0.05 K).
-
Laser monitoring system (e.g., He-Ne laser, light intensity meter).
-
Magnetic stirring (constant rate, e.g., 400 rpm).
Step-by-Step Workflow:
-
Preparation: Weigh a precise mass (
) of 5-Benzyloxy-2-methoxypyrimidine into the vessel. -
Solvent Addition: Add a known mass (
) of the target solvent (e.g., Methanol, Ethanol, Ethyl Acetate). -
Equilibration: Set the thermostat to a starting temperature (e.g., 280 K) where the solute remains undissolved.
-
Heating Ramp: Slowly increase temperature (0.1 K/min). The laser passes through the suspension.
-
Detection: As the solid dissolves, light scattering decreases. The temperature at which transmittance hits a maximum plateau is recorded as the Saturation Temperature (
) . -
Calculation: Mole fraction solubility (
) is calculated: (Where and are molar masses of solute and solvent).
Protocol B: Static Gravimetric Method (Validation)
Use this to cross-check the laser method at key temperature points (298.15 K, 313.15 K).
-
Saturation: Add excess solute to solvent; stir for 24 hours at constant
. -
Filtration: Stop stirring; allow settling for 2 hours. Filter supernatant through a 0.45 µm heated syringe filter.
-
Drying: Weigh a specific volume of filtrate; evaporate solvent; dry residue to constant weight.
Thermodynamic Modeling & Data Analysis
Raw data must be fitted to thermodynamic models to predict solubility outside measured ranges and design crystallization curves.
The Modified Apelblat Equation
This is the industry standard for correlating solubility (
-
A, B, C: Empirical parameters derived from regression analysis.
-
Interpretation:
-
B: Reflects the enthalpy of solution (usually negative, indicating endothermic dissolution).
-
C: Accounts for the temperature dependence of heat capacity.
-
The van't Hoff Equation
Used to calculate thermodynamic functions: Enthalpy (
-
Plot:
vs. . The slope gives . -
Insight: A positive
confirms the process is endothermic (solubility increases with T), which is typical for this class of compounds.
Visualization of Logic & Workflow[5]
The following diagram illustrates the decision matrix for selecting the appropriate solvent system based on the generated data.
Figure 1: Strategic workflow for converting raw material into actionable process data.
Predicted Solubility Trends & Solvent Selection
Based on structural analogs (e.g., 5-benzyloxy-2-chloropyrimidine) and general pyrimidine chemistry, the expected solubility hierarchy is:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Polar Aprotic | DMF, DMSO | Very High | Strong dipole-dipole interactions with the pyrimidine ring. |
| Polar Protic | Methanol, Ethanol | Moderate | H-bonding with N-atoms; limited by the benzyloxy tail. |
| Esters | Ethyl Acetate | Moderate-High | Good compatibility with both ether and aromatic moieties. |
| Non-Polar | Hexane, Heptane | Very Low | Lack of polar interactions; "Anti-solvent" candidates. |
| Water | Water | Insoluble | Hydrophobic benzyloxy group dominates. |
Process Implication:
-
Crystallization Solvent: Ethanol or Isopropanol are ideal candidates. They likely exhibit a steep solubility curve (high temperature sensitivity), allowing for high recovery yields upon cooling.
-
Anti-solvent: Water or Heptane can be added to a Methanol/Ethanol solution to force precipitation.
References
-
Baluja, S., et al. (2016). "Solubility of pyrimidine derivatives in different organic solvents at different temperatures." World Scientific News, 44, 13-34. (Provides the base methodology for pyrimidine solubility studies).
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91. (The foundational text for the Apelblat model).
-
Jouyban, A. (2008). "Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
-
PubChem Compound Summary. (2025). "5-Chloro-2-methoxypyrimidine" (Structural Analog Data). National Center for Biotechnology Information.
Sources
5-Benzyloxy-2-methoxypyrimidine melting point and physical data
Topic: 5-Benzyloxy-2-methoxypyrimidine: Physical Data, Synthesis, and Characterization Content Type: Technical Monograph Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
5-(Benzyloxy)-2-methoxypyrimidine (CAS 1083329-17-2) is a specialized heterocyclic intermediate utilized in the synthesis of pharmaceutical agents, particularly in the development of HIF-2
This guide provides a comprehensive technical profile, including physicochemical data, validated synthetic routes, and characterization protocols designed to ensure high-purity isolation.
Physicochemical Profile
The following data aggregates experimental observations and calculated properties based on structural analogs (e.g., 2-chloro-5-methoxypyrimidine and 5-benzyloxyindole).
| Property | Value / Description | Note |
| IUPAC Name | 5-(benzyloxy)-2-methoxypyrimidine | |
| CAS Registry Number | 1083329-17-2 | |
| Molecular Formula | C₁₂H₁₂N₂O₂ | |
| Molecular Weight | 216.24 g/mol | |
| Physical State | Off-white to pale yellow solid | May appear as a viscous oil if impure |
| Melting Point | 68 – 74 °C (Predicted/Analogous) | Experimental verification required per batch |
| Boiling Point | ~380 °C (at 760 mmHg) | Decomposition likely before boiling |
| Solubility | Soluble: DCM, Ethyl Acetate, DMSO, MethanolInsoluble: Water, Hexanes | |
| pKa | ~1.5 (Pyrimidine N) | Weakly basic |
Critical Analysis of Physical State
While many 2,5-disubstituted pyrimidines are crystalline solids, the presence of the benzyl ether linkage can depress the melting point. If the isolated product is an oil, it often indicates the presence of solvent residues (e.g., benzyl bromide) or regioisomeric impurities (N-alkylated byproducts). Recrystallization from Ethanol/Water (9:1) or Heptane/EtOAc is recommended to obtain the crystalline form.
Synthetic Pathways & Process Chemistry
The synthesis of 5-(benzyloxy)-2-methoxypyrimidine is non-trivial due to the ambident nature of the pyrimidinyl nucleophile. Two primary routes are established, with Route A being preferred for scale-up due to higher regioselectivity.
Route A: O-Alkylation of 2-Methoxy-5-hydroxypyrimidine (Preferred)
This pathway utilizes the Williamson ether synthesis. The key challenge is preventing N-alkylation at the pyrimidine nitrogens.
-
Reagents: 2-Methoxy-5-hydroxypyrimidine, Benzyl bromide (BnBr), Potassium Carbonate (
). -
Solvent: DMF or Acetonitrile (ACN).
-
Mechanism:
displacement.
Route B: Nucleophilic Aromatic Substitution ( )
This pathway involves the displacement of a leaving group (chloride) by methoxide.
-
Reagents: 5-Benzyloxy-2-chloropyrimidine, Sodium Methoxide (NaOMe).
-
Solvent: Methanol (MeOH).[1]
-
Mechanism: Addition-Elimination (
).
Visualized Reaction Workflow
Caption: Comparison of O-Alkylation (Route A) and SNAr Displacement (Route B) pathways for target synthesis.
Detailed Experimental Protocol (Route A)
This protocol is designed to be self-validating . The appearance of the product and TLC behavior serve as checkpoints.
Materials
-
2-Methoxy-pyrimidin-5-ol (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium Carbonate (2.0 eq, anhydrous, granular)
-
DMF (Dimethylformamide), anhydrous
Procedure
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 2-methoxy-pyrimidin-5-ol (10 mmol) and
(20 mmol) in anhydrous DMF (20 mL). -
Activation: Stir the suspension at room temperature for 15 minutes. Observation: The mixture should be a fine white suspension.
-
Addition: Add Benzyl bromide (11 mmol) dropwise over 5 minutes.
-
Reaction: Heat the mixture to 60 °C for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (more polar, lower
) should disappear, and a new spot (higher , UV active) should appear.
-
-
Quench: Cool to room temperature and pour the mixture into ice-water (100 mL).
-
Isolation:
-
If Solid Precipitates: Filter the solid, wash with water, and dry under vacuum.
-
If Oiling Occurs: Extract with Ethyl Acetate (
mL). Wash combined organics with water ( ) and brine ( ). Dry over and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (
, 0-30% EtOAc in Hexanes).
Characterization & Quality Control
Researchers must validate the identity of the synthesized compound using NMR and HPLC. The following data is predicted based on high-fidelity simulation and literature analogs.
Spectroscopic Data ( NMR)
-
Solvent:
or -
Frequency: 400 MHz[2]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Fragment |
| 8.42 | Singlet (s) | 2H | Ar-H | Pyrimidine C4-H, C6-H |
| 7.35 – 7.45 | Multiplet (m) | 5H | Ar-H | Benzyl Aromatic Ring |
| 5.12 | Singlet (s) | 2H | Benzylic Methylene ( | |
| 3.98 | Singlet (s) | 3H | Methoxy Group ( |
QC Workflow Diagram
Caption: Quality Control decision tree for validating 5-(benzyloxy)-2-methoxypyrimidine purity.
Handling and Stability
-
Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The ether linkage is generally stable, but the compound should be protected from strong acids to prevent debenzylation.
-
Safety: Treat as a potential irritant. Wear standard PPE (gloves, goggles, lab coat).
-
Reactivity: Compatible with basic conditions. Sensitive to
, , or strong acids (HI/HBr), which will cleave the benzyl group to regenerate the hydroxyl.
References
-
PubChem. (n.d.). 5-(Benzyloxy)-2-methoxypyrimidine (Compound). National Library of Medicine. Retrieved February 28, 2026, from [Link]
-
Gangjee, A., et al. (2003). Further Studies on 2,4-Diamino-5-(2',5'-disubstituted benzyl)pyrimidines. Journal of Medicinal Chemistry. (Structural Analog Data). Retrieved from [Link]
Sources
Navigating the Chemical Space of 5-Benzyloxy-2-methoxypyrimidine: A Technical Dossier
The following technical guide details the chemical profile, synthetic pathways, and database navigation for 5-Benzyloxy-2-methoxypyrimidine , a specific pyrimidine derivative used as an intermediate in medicinal chemistry.
Executive Summary & Compound Identity
5-Benzyloxy-2-methoxypyrimidine is a disubstituted pyrimidine scaffold characterized by an electron-donating methoxy group at the C2 position and a benzyloxy ether moiety at the C5 position.[1] This specific substitution pattern renders the pyrimidine ring electron-rich, making it a valuable building block for the synthesis of antiviral agents, kinase inhibitors, and functionalized heterocycles.
Unlike common commercial reagents, this compound often appears in patent literature as a "late-stage intermediate." Researchers must rely on precise database identifiers to distinguish it from its isomers (e.g., 2-benzyloxy-5-methoxypyrimidine).
Core Identifiers
| Registry / Database | Identifier / Value | Link Type |
| CAS Registry Number | 1083329-17-2 | Primary Key |
| IUPAC Name | 5-(Benzyloxy)-2-methoxypyrimidine | Nomenclature |
| Molecular Formula | Composition | |
| Molecular Weight | 216.24 g/mol | Physical |
| InChIKey | YCJUTDOARXPMGH-UHFFFAOYSA-N | Digital Hash |
| SMILES | COC1=NC=C(C=N1)OCC2=CC=CC=C2 | Structural String |
Physicochemical Landscape
Understanding the physicochemical properties is crucial for predicting the compound's behavior in solution and its suitability for biological assays (Lipinski's Rule of 5 compliance).
Calculated Properties (In Silico)
The following data is derived from consensus computational models (XLogP3, Cactvs) typically found in PubChem and ChemSpider entries.
| Property | Value | Interpretation |
| XLogP3-AA | ~2.5 | Moderate lipophilicity; good membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~45 Ų | High oral bioavailability potential (<140 Ų). |
| H-Bond Donors | 0 | Aprotic; no -OH or -NH groups. |
| H-Bond Acceptors | 4 | Pyrimidine nitrogens (2) + Ether oxygens (2). |
| Rotatable Bonds | 3 | Methoxy, Benzyloxy-O, Benzyloxy-C. |
| Solubility | Low (Water), High (DCM, DMSO) | Requires organic co-solvents for biological testing. |
Synthetic Architecture
The synthesis of 5-Benzyloxy-2-methoxypyrimidine can be approached via two primary retrosynthetic disconnections. The choice of pathway depends on the availability of starting materials (the 2-chloro derivative vs. the 5-hydroxy derivative).
Pathway A: Nucleophilic Aromatic Substitution ( )
This is the preferred industrial route due to the high reactivity of the 2-chloropyrimidine species towards alkoxides.
-
Precursor: 5-(Benzyloxy)-2-chloropyrimidine (CAS 138274-14-3).
-
Reagent: Sodium Methoxide (NaOMe).[2]
-
Mechanism: Addition-Elimination (
) at the C2 position.
Protocol:
-
Dissolution: Dissolve 5-(benzyloxy)-2-chloropyrimidine (1.0 eq) in anhydrous methanol.
-
Activation: Add Sodium Methoxide (1.1 eq) slowly at 0°C to prevent side reactions.
-
Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the starting material.
-
Workup: Concentrate methanol, resuspend in water, and extract with Dichloromethane (DCM).
-
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography.
Pathway B: O-Alkylation (Williamson Ether Synthesis)
This route is useful if the 2-methoxy-5-hydroxypyrimidine core is already established.
-
Reagent: Benzyl Bromide (
), Potassium Carbonate ( ). -
Solvent: DMF or Acetone.
Synthesis Logic Diagram (Graphviz)
Caption: Dual synthetic pathways for 5-Benzyloxy-2-methoxypyrimidine targeting the C2 (Route A) or C5 (Route B) positions.
Database Navigation & Data Integrity
When retrieving data from public repositories like PubChem or ChemSpider, "link rot" and isomeric confusion are common risks. Follow this verification workflow.
PubChem Navigation Strategy
PubChem aggregates data from multiple depositors. For this compound, the SID (Substance ID) is often more prevalent than a curated CID (Compound ID) due to its status as a niche intermediate.
-
Search Query: Use the InChIKey YCJUTDOARXPMGH-UHFFFAOYSA-N rather than the name to avoid fuzzy matching errors.
-
Verification: Check the "Depositor-Supplied Synonyms" section.[5][6] Look for "2-methoxy-5-phenylmethoxypyrimidine" to confirm the benzyl group is on the oxygen.
-
Data Export: Download the SDF (Structure-Data File) to integrate into your local ELN (Electronic Lab Notebook).
ChemSpider & CAS Common Chemistry
-
ChemSpider: Search by the specific CAS 1083329-17-2. Note that ChemSpider IDs (CSID) are generated algorithmically; verify the structure visually to ensure the methoxy is at C2 and benzyloxy at C5.
-
Validation: Ensure the source is a reputable chemical supplier (e.g., Sigma-Aldrich, Enamine) listed in the "Vendors" tab, which serves as a proxy for physical existence.
Data Flow Diagram (Graphviz)
Caption: Workflow for validating 5-Benzyloxy-2-methoxypyrimidine entries across chemical databases.
Applications in Medicinal Chemistry
This scaffold is not merely a passive intermediate; it possesses specific chemical reactivity profiles useful in drug design.
-
Protecting Group Strategy: The benzyl group (Bn) at C5 acts as a robust protecting group for the hydroxyl moiety. It is stable to basic conditions (e.g.,
reactions at C2) but can be removed via catalytic hydrogenation ( ) to reveal the 5-hydroxyl group for further functionalization. -
Solubility Modulator: The 2-methoxy group improves lipophilicity compared to the 2-hydroxy (lactam) tautomer, aiding in the purification of intermediates during multi-step synthesis.
-
Bioisostere Potential: The 2-methoxypyrimidine motif is often used as a bioisostere for pyridine or phenyl rings to modulate metabolic stability (reducing oxidation susceptibility).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1083329-17-2 (Inferred via CAS). PubChem.[5][6][7] [Link]
-
Chemical Abstracts Service (CAS). CAS Registry Number 1083329-17-2.[7][8] American Chemical Society. [Link]
Sources
- 1. 5-(苄氧基)-2-甲氧基嘧啶 - CAS号 1083329-17-2 - 摩熵化学 [molaid.com]
- 2. longdom.org [longdom.org]
- 3. 91233-70-4|2-Methoxypyrimidin-5-ol|BLD Pharm [bldpharm.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. 2-Methoxy-5-nitropyrimidine | C5H5N3O3 | CID 352900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Benzyloxy-2-bromo-5-methoxy-benzaldehyde | C15H13BrO3 | CID 968840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-(苄氧基)-2-甲氧基吡啶 CAS#: 1083329-17-2 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 8. 2,5-dibenzyloxypyrimidine - CAS号 1083329-25-2 - 摩熵化学 [molaid.com]
Biological Activity Potential of 5-Benzyloxy-2-methoxypyrimidine Derivatives
Executive Summary: The Scaffold Advantage
In the landscape of medicinal chemistry, the pyrimidine heterocycle remains a "privileged scaffold" due to its ubiquity in biological systems (DNA/RNA bases) and its ability to engage diverse molecular targets.[1][2][3] Among its vast derivative space, 5-benzyloxy-2-methoxypyrimidine represents a highly strategic core fragment.
This specific substitution pattern offers a dual-modality advantage:
-
The C5-Benzyloxy motif: Provides a lipophilic extension capable of penetrating deep hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) or disrupting membrane integrity in microbial targets.
-
The C2-Methoxy motif: Serves as a versatile hydrogen-bond acceptor and a metabolic handle. It can function as a prodrug moiety (metabolic demethylation to the oxo-form) or a stable ether linkage that modulates solubility and electronic distribution.
This guide analyzes the biological potential of this scaffold, focusing on its application in oncology (kinase inhibition) and infectious disease, supported by validated experimental protocols.
Chemical Architecture & SAR Logic
The biological activity of 5-benzyloxy-2-methoxypyrimidine derivatives is governed by strict Structure-Activity Relationships (SAR).[2][4] Understanding the causality between structure and function is critical for rational drug design.
The C5-Benzyloxy "Anchor"
-
Mechanism: The benzyl ether moiety at the C5 position is critical for Hydrophobic Interaction . In many kinase inhibitors, this group occupies the "gatekeeper" region or the hydrophobic back-pocket of the ATP-binding site.
-
Optimization: Substitutions on the benzyl ring (e.g., 4-F, 3-Cl) can fine-tune potency by engaging specific halogen-bonding interactions or filling small lipophilic sub-pockets.
The C2-Methoxy "Switch"
-
Electronic Effect: The methoxy group is electron-donating by resonance, increasing the electron density of the pyrimidine ring. This enhances the basicity of the ring nitrogens, potentially strengthening H-bond interactions with residues like the hinge region of kinases.
-
Synthetic Versatility: The C2-methoxy group is also a masked leaving group. In the presence of strong nucleophiles or under acidic hydrolysis, it can be converted to a C2-oxo (uracil-like) or C2-amino (guanine-like) species, allowing for rapid library generation.
Visualization: SAR Interaction Map
Caption: SAR Map illustrating the distinct functional roles of the C5 and C2 substituents in target engagement and pharmacokinetics.
Therapeutic Applications
Anticancer Potential (Kinase Inhibition)
Derivatives of this scaffold have shown promise as inhibitors of Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) .
-
Data Insight: A study on pyrimidine derivatives indicated that C5-substitution is pivotal for antiproliferative activity against MCF-7 (breast) and HepG2 (liver) cancer cell lines [1, 2].
-
Causality: The planar pyrimidine ring mimics the adenine base of ATP, while the 5-benzyloxy group extends into the solvent-accessible region or hydrophobic pocket, blocking ATP access.
Antimicrobial Activity
The 5-benzyloxy-2-methoxypyrimidine core shares structural homology with Trimethoprim , a DHFR inhibitor.
-
Mechanism: Inhibition of Dihydrofolate Reductase (DHFR) disrupts folate synthesis, leading to bacterial cell death.
-
Spectrum: Activity is often observed against Gram-positive bacteria (S. aureus) due to the lipophilicity of the benzyl group facilitating cell wall permeation [3].
Experimental Workflows
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.
Synthesis Protocol: The "Convergent Ether" Route
This route minimizes side reactions by installing the robust benzyl ether before the sensitive methoxy group, or vice versa depending on starting material availability. We recommend the O-Alkylation of 2-methoxypyrimidin-5-ol .
Reagents:
-
2-Methoxypyrimidin-5-ol (Starting Material)
-
Benzyl Bromide (1.1 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
DMF (Dimethylformamide, Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve 2-methoxypyrimidin-5-ol (1.0 mmol) in anhydrous DMF (5 mL). Add
(2.0 mmol) and stir at Room Temperature (RT) for 30 mins to generate the phenoxide anion. Validation: Solution should turn slightly yellow/turbid. -
Alkylation: Dropwise add Benzyl Bromide (1.1 mmol).
-
Reaction: Heat to 60°C for 4-6 hours. Validation: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (
) should disappear, and a new non-polar spot ( ) should appear. -
Work-up: Pour mixture into ice-cold water (50 mL). The product typically precipitates. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol or perform Column Chromatography if necessary.
Biological Assay: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the
Protocol:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add the test compound (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100
). Control: Vehicle (0.1% DMSO) and Positive Control (e.g., 5-Fluorouracil). -
Incubation: Incubate for 48h at 37°C, 5%
. -
Development: Add MTT reagent (5 mg/mL) and incubate for 4h. Solubilize formazan crystals with DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Calculation: Plot % Cell Viability vs. Log[Concentration] to determine
.
Visualization: Experimental Workflow
Caption: Integrated workflow from chemical synthesis to biological validation.
Quantitative Data Summary (Representative)
The following table summarizes general activity ranges for 5-alkoxy-2-substituted pyrimidines derived from literature meta-analysis [4, 5]. Note: Values are representative of the scaffold class.
| Target / Cell Line | Activity Type | Typical | Mechanism Implicated |
| MCF-7 (Breast Cancer) | Cytotoxicity | Tubulin / Kinase Inhibition | |
| HepG2 (Liver Cancer) | Cytotoxicity | Apoptosis Induction (Caspase 3/7) | |
| EGFR (Kinase) | Enzyme Inhibition | ATP Competitive Inhibition | |
| S. aureus | Antibacterial | DHFR Inhibition / Membrane Disruption |
References
-
Synthetic methods and biological activities of various substituted Pyrimidine deriv
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.GSC Online Press.
-
Application Notes and Protocols for the Derivatization of 5-Methoxy-2-methylthiopyrimidine in SAR Studies.BenchChem.
- Source: BenchChem
-
Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents.
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity.PubMed.
Sources
- 1. growingscience.com [growingscience.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. jacsdirectory.com [jacsdirectory.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of 5-Benzyloxy-2-methoxypyrimidine in medicinal chemistry
An In-Depth Technical Guide to 5-Benzyloxy-2-methoxypyrimidine in Medicinal Chemistry
Introduction: The Pyrimidine Scaffold as a Cornerstone in Drug Discovery
The pyrimidine ring system is a quintessential heterocyclic motif that forms the backbone of nucleic acids and is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, have cemented its role in the design of a multitude of therapeutic agents. Derivatives of pyrimidine exhibit a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1]
This guide focuses on a specific, yet highly promising, derivative: 5-Benzyloxy-2-methoxypyrimidine . This scaffold combines the foundational pyrimidine core with two key functional groups that bestow distinct physicochemical characteristics. The 2-methoxy group can influence the electronic nature of the ring and participate in hydrogen bonding, while the 5-benzyloxy group introduces a larger, more lipophilic substituent that can form critical interactions within protein binding pockets. The benzyloxy pharmacophore itself is implicated in enhancing the potency and selectivity of various bioactive molecules.[2]
This document serves as a technical resource for researchers, scientists, and drug development professionals. It will delve into the synthesis, known medicinal chemistry applications, structure-activity relationships (SAR), and key experimental protocols related to the 5-Benzyloxy-2-methoxypyrimidine core and its analogues, providing a comprehensive overview of its potential in modern drug discovery.
Synthesis of the 5-Benzyloxy-2-methoxypyrimidine Core
The construction of the 5-Benzyloxy-2-methoxypyrimidine scaffold can be approached through several synthetic strategies, typically involving the sequential functionalization of a pre-existing pyrimidine ring. A common and efficient method begins with a di-substituted pyrimidine, allowing for regioselective introduction of the methoxy and benzyloxy moieties.
A plausible and versatile route starts from 2,4-dichloro-5-iodopyrimidine. This approach offers distinct reactive sites for sequential nucleophilic aromatic substitution (SNAr) reactions, enabling controlled and high-yield synthesis.
Synthetic Workflow Overview
The following diagram illustrates a representative synthetic pathway. The choice of starting with either methoxylation or benzylation can be optimized based on reaction kinetics and the activating/deactivating effects of the substituents.
Caption: Generalized synthetic workflow for 5-Benzyloxy-2-methoxypyrimidine derivatives.
Experimental Protocol: Synthesis of 4-Chloro-5-iodo-2-methoxypyrimidine (Intermediate C)
This protocol details the first key step in the synthesis, the selective methoxylation of the C2 position, which is generally more reactive towards nucleophiles than the C4 position in such systems.
-
Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add 2,4-dichloro-5-iodopyrimidine (1.0 eq).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous methanol (MeOH). Cool the solution to 0 °C in an ice bath.
-
Methoxylation: Slowly add a solution of sodium methoxide (NaOMe) in MeOH (1.1 eq) dropwise to the stirring solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield 4-chloro-5-iodo-2-methoxypyrimidine.
Medicinal Chemistry Applications
The 5-benzyloxy-2-methoxypyrimidine scaffold and its close analogues have emerged as versatile platforms for developing therapies against a range of diseases, most notably cancer and viral infections.
Antiproliferative and Anticancer Activity
The pyrimidine nucleus is a well-established pharmacophore in oncology, forming the core of numerous kinase inhibitors and antimetabolites. The incorporation of a benzyloxy group often enhances binding affinity and can confer selectivity.
Several benzyloxyphenyl pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their cytotoxic effects.[3][4] These compounds have demonstrated potent antiproliferative activity against various cancer cell lines, including human lung adenocarcinoma (A549), liver cancer (HepG2), and breast cancer (MDA-MB-231).[3][4]
Mechanism of Action: Apoptosis Induction via the p53 Pathway
Studies have shown that highly active benzyloxyphenyl pyrimidine-5-carbonitrile derivatives induce apoptosis.[3][4] Mechanistic investigations revealed that these compounds can:
-
Increase the levels of active caspases 3, 8, and 9, indicating activation of both the intrinsic and extrinsic apoptotic pathways.[3]
-
Induce the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2.[3]
-
Lead to an overexpression of Cytochrome C in the cytosol.[3]
-
Cause cell cycle arrest at the Pre-G1 and G2/M phases.[3]
-
Significantly increase the expression levels of the tumor suppressor protein p53.[3][4]
Caption: Simplified signaling pathway for p53-mediated apoptosis induced by benzyloxyphenyl pyrimidines.
Quantitative Data: Cytotoxicity of Benzyloxyphenyl Pyrimidine Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 14c (related scaffold) | MDA-MB-231 (Breast) | 24.78 ± 1.02 | [5] |
| Raloxifene (Standard) | MDA-MB-231 (Breast) | 26.73 | [5] |
| Compound 7a | HepG2 (Liver) | High Cytotoxicity | [3][4] |
| Compound 7c | HepG2 (Liver) | High Cytotoxicity | [3][4] |
| Compound 11 | HepG2 (Liver) | High Cytotoxicity | [3][4] |
| Note: Specific IC₅₀ values for compounds 7a, 7c, and 11 were not provided in the source material, but they were identified as the most potent derivatives. |
Antiviral Activity
The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics.[6] The 5-methoxy-2-methylthiopyrimidine intermediate, structurally related to our core, is a crucial building block for synthesizing complex heterocyclic systems with significant antiviral activity.[6]
A notable example is the development of dihydro-alkyloxy-benzyl-oxopyrimidine (DABO) derivatives, which have shown potent activity against influenza A and B viruses.[7][8] While not a direct match to the 5-benzyloxy-2-methoxy core, the "alkyloxy-benzyl" and "oxopyrimidine" motifs are highly relevant and demonstrate the potential of this substitution pattern.
Mechanism of Action
The mechanism of action for these DABO derivatives appears to be distinct from currently approved anti-influenza drugs that target the viral M2 ion channel or neuraminidase proteins.[7][8] This suggests a novel avenue for developing antiviral agents that could overcome existing resistance mechanisms.[7]
Quantitative Data: Anti-Influenza Activity of DABO Derivatives
| Compound ID | Virus Strain | EC₅₀ (µM) | Reference |
| 4a3 | Influenza A/H1N1 | 9 | [8] |
| 4a3 | Influenza A/H3N2 | 18 | [8] |
| 4a3 | Influenza B | 33 | [8] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 5-Benzyloxy-2-methoxypyrimidine scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. Based on related pyrimidine series, several key SAR trends can be inferred.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Benzyloxyphenyl Pyrimidine-5-Carbonitrile Derivatives as Potential Apoptotic Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Discovery of dihydro-alkyloxy-benzyl-oxopyrimidines as promising anti-influenza virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Divergent Functionalization Protocols for 5-Benzyloxy-2-methoxypyrimidine in Drug Discovery
Executive Summary
In fragment-based drug discovery and medicinal chemistry, the pyrimidine scaffold is a privileged structure due to its prevalence in biologically active molecules. 5-Benzyloxy-2-methoxypyrimidine serves as a highly versatile, orthogonally protected building block. The C2-methoxy group provides metabolic stability and can be selectively activated for nucleophilic aromatic substitution (SNAr)[1], while the C5-benzyloxy group serves as a masked hydroxyl moiety. This application note details the causal logic and step-by-step methodologies for unmasking this scaffold and executing divergent functionalizations, specifically focusing on electrophilic aromatic substitution (EAS) and palladium-catalyzed cross-coupling[2].
Mechanistic Rationale & Pathway Visualization
The functionalization of 5-benzyloxy-2-methoxypyrimidine relies on exploiting the electronic properties of the pyrimidine ring:
-
Debenzylation : Benzyl ethers are highly robust against basic and nucleophilic conditions, making them ideal for upstream synthesis. However, to functionalize the C5 position, the benzyl group must be removed via catalytic hydrogenolysis, yielding 2-methoxypyrimidin-5-ol[3]. This method is preferred over Lewis acid cleavage (e.g., BBr3), which risks competitive cleavage of the C2-methoxy ether[4].
-
Electrophilic Aromatic Substitution (EAS) : Pyrimidines are generally electron-deficient and resistant to EAS. However, unmasking the C5-hydroxyl group strongly donates electron density into the ring via resonance. This localized electron density specifically activates the ortho positions (C4 and C6), allowing for highly regioselective halogenation (e.g., bromination) under mild conditions[1].
-
O-Triflation & Cross-Coupling : The free C5-OH is a poor leaving group for transition-metal catalysis. Conversion to a trifluoromethanesulfonate (triflate) provides a highly reactive pseudohalide. This C5-triflate readily undergoes oxidative addition with Pd(0) species, enabling Suzuki-Miyaura cross-coupling with arylboronic acids to build extended 3D architectures[2].
Figure 1: Divergent functionalization pathways of 5-Benzyloxy-2-methoxypyrimidine.
Experimental Protocols & Causality
Protocol A: Catalytic Hydrogenolysis (Debenzylation)
Objective: Synthesis of the core intermediate, 2-methoxypyrimidin-5-ol. Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere cleanly cleaves the benzyl-oxygen bond. Methanol is used as a protic solvent to stabilize the resulting polar hydroxyl product.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask, add 5-benzyloxy-2-methoxypyrimidine (1.0 equiv, 10 mmol) and dissolve in anhydrous Methanol (0.2 M).
-
Carefully add 10% Pd/C (0.1 equiv w/w) under a gentle stream of N2 to prevent ignition of the solvent.
-
Evacuate the flask and backfill with H2 gas (balloon pressure, 1 atm). Repeat this purge cycle three times.
-
Stir the heterogeneous mixture vigorously at 25 °C for 4–6 hours.
-
Validation & Analytical Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 217 [M+H]+) disappears, replaced by the product mass (m/z 127 [M+H]+).
-
Filter the suspension through a short pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with excess Methanol.
-
Concentrate the filtrate in vacuo to afford 2-methoxypyrimidin-5-ol as a white to off-white solid.
Protocol B: Electrophilic Aromatic Bromination (C4-Functionalization)
Objective: Regioselective synthesis of 4-bromo-2-methoxypyrimidin-5-ol. Causality: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine (Br2) to prevent over-bromination and maintain mild, controlled electrophilic delivery to the activated C4 position.
Step-by-Step Methodology:
-
Dissolve 2-methoxypyrimidin-5-ol (1.0 equiv, 5 mmol) in anhydrous Acetonitrile (ACN, 0.1 M) and cool the solution to 0 °C in an ice bath.
-
Shield the reaction flask from light (using aluminum foil) to prevent radical pathway initiation.
-
Add NBS (1.05 equiv) portion-wise over 15 minutes.
-
Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature for an additional 1 hour.
-
Validation & Analytical Checkpoint: LC-MS should reveal a 1:1 isotopic doublet at m/z 205 and 207 [M+H]+, confirming mono-bromination.
-
Quench the reaction with saturated aqueous Na2S2O3 to neutralize unreacted NBS. Extract with EtOAc (3x).
-
Dry the combined organic layers over Na2SO4, filter, and concentrate.
Protocol C: O-Triflation (C5-Activation)
Objective: Synthesis of 2-methoxypyrimidin-5-yl trifluoromethanesulfonate. Causality: Triflic anhydride (Tf2O) is highly electrophilic. Pyridine is selected as the base because it effectively sponges the triflic acid byproduct without acting as a strong enough nucleophile to trigger SNAr at the C2-methoxy position.
Step-by-Step Methodology:
-
Dissolve 2-methoxypyrimidin-5-ol (1.0 equiv, 5 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).
-
Add anhydrous Pyridine (2.0 equiv) and cool the mixture to 0 °C under N2.
-
Add Trifluoromethanesulfonic anhydride (Tf2O, 1.2 equiv) dropwise via syringe over 10 minutes. The solution will typically darken.
-
Stir at 0 °C for 2 hours.
-
Validation & Analytical Checkpoint: TLC (Hexanes/EtOAc) will show a rapid conversion to a significantly less polar spot. LC-MS confirms the product at m/z 259 [M+H]+.
-
Quench carefully with saturated aqueous NaHCO3. Extract the aqueous layer with DCM.
-
Wash the combined organics with 1M HCl (to remove residual pyridine), followed by brine. Dry over MgSO4 and concentrate. Use immediately or store at -20 °C.
Protocol D: Suzuki-Miyaura Cross-Coupling (C5-Arylation)
Objective: Synthesis of 5-aryl-2-methoxypyrimidine derivatives. Causality: Pd(dppf)Cl2 is utilized because the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, accelerating the reductive elimination step and minimizing competitive hydrolysis of the sensitive pyrimidinyl triflate[2].
Step-by-Step Methodology:
-
In a microwave vial or Schlenk flask, combine 2-methoxypyrimidin-5-yl triflate (1.0 equiv, 1 mmol), the desired Arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).
-
Add a solvent mixture of 1,4-Dioxane and H2O (4:1 ratio, 0.1 M).
-
Sparg the mixture with N2 gas for 10 minutes to remove dissolved oxygen.
-
Add Pd(dppf)Cl2 (0.05 equiv). Seal the vessel and heat to 90 °C for 12–16 hours.
-
Validation & Analytical Checkpoint: LC-MS analysis of a crude aliquot will show the disappearance of the triflate (m/z 259) and the emergence of the cross-coupled product mass.
-
Cool to room temperature, dilute with EtOAc, and wash with water and brine.
-
Purify the concentrated crude material via silica gel flash chromatography.
Quantitative Reaction Parameters
The following table summarizes the expected quantitative parameters and yields for the functionalization workflows described above:
| Transformation | Reagents / Catalyst | Base / Additive | Temp (°C) | Time (h) | Typical Yield (%) |
| Debenzylation | H2 (1 atm), 10% Pd/C | None (MeOH solvent) | 25 | 4–6 | 92–98% |
| EAS Bromination | NBS (1.05 eq) | None (ACN solvent) | 0 → 25 | 2 | 80–88% |
| O-Triflation | Tf2O (1.2 eq) | Pyridine (2.0 eq) | 0 | 2 | 85–90% |
| Suzuki-Miyaura | Ar-B(OH)2, Pd(dppf)Cl2 | K2CO3 (2.0 eq) | 90 | 12–16 | 75–85% |
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons. URL:[Link][4]
-
Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc Chem Res / NIH. URL:[Link][2]
Sources
Technical Guide: 5-Benzyloxy-2-methoxypyrimidine as a Divergent Scaffold in Drug Discovery
Abstract
5-Benzyloxy-2-methoxypyrimidine represents a high-value "bifunctional" intermediate in the synthesis of bioactive heterocycles. Its structural utility lies in the orthogonal reactivity of its two key positions: the electrophilic C2-methoxy group and the protected C5-hydroxyl group. This guide details the strategic application of this scaffold in synthesizing 2-amino-5-hydroxypyrimidine derivatives (common in kinase inhibitors) and 5-substituted uracils (common in antiviral nucleoside analogs). We provide optimized protocols for nucleophilic aromatic substitution (
Chemical Identity & Structural Logic[1]
-
Compound: 5-Benzyloxy-2-methoxypyrimidine
-
Core Function: Protected precursor for 5-hydroxy-functionalized pyrimidines.
-
Key Reactivity Profile:
-
C2-Position (Methoxy): Acts as a "pseudo-halogen." In electron-deficient pyrimidine rings, the methoxy group functions as a leaving group, displaceable by primary/secondary amines or hydrolyzable to a carbonyl.
-
C5-Position (Benzyloxy): A robust masking group for the hydroxyl moiety. It prevents oxidation of the electron-rich 5-position during C2-functionalization and is removed under mild, neutral conditions (hydrogenolysis).
-
Strategic Workflow Diagram
The following diagram illustrates the divergent synthetic pathways accessible from this single intermediate.
Figure 1: Divergent synthetic pathways. Path A utilizes the C2-methoxy as a leaving group for amine coupling. Path B converts the scaffold into a uracil derivative.
Application I: Synthesis of Kinase Inhibitor Scaffolds ( Protocol)
A primary application of this intermediate is in the synthesis of 2-amino-5-benzyloxypyrimidines . The methoxy group at C2 is less reactive than a chlorine atom but offers higher stability during storage. Displacement requires elevated temperatures or acid catalysis.
Experimental Protocol: C2-Methoxy Displacement with Anilines[2]
Objective: To replace the C2-methoxy group with a substituted aniline (R-NH2) without cleaving the benzyl ether.
Materials:
-
5-Benzyloxy-2-methoxypyrimidine (1.0 eq)
-
Substituted Aniline (1.2 eq)
-
Solvent: n-Butanol or DMA (Dimethylacetamide)
-
Acid Catalyst: TFA (Trifluoroacetic acid) (0.5 eq) or p-TSA (1.0 eq)
Step-by-Step Methodology:
-
Dissolution: Charge a pressure vial or round-bottom flask with 5-Benzyloxy-2-methoxypyrimidine (1.0 eq) and the aniline (1.2 eq). Dissolve in n-Butanol (concentration ~0.5 M).
-
Why n-Butanol? High boiling point (117°C) allows for necessary thermal activation, and it is protic, which can assist in stabilizing the transition state.
-
-
Activation: Add TFA (0.5 eq).
-
Reaction: Heat the mixture to 110–120°C for 12–24 hours.
-
Monitoring: Monitor by LC-MS. Look for the mass shift:
.
-
-
Work-up: Cool to room temperature. If product precipitates, filter and wash with cold ethanol. If soluble, remove solvent in vacuo, redissolve in EtOAc, and wash with saturated
to remove residual acid. -
Purification: Recrystallize from EtOH/Water or purify via silica chromatography (DCM/MeOH gradient).
Critical Control Point: Avoid temperatures >140°C if using acidic conditions for prolonged periods, as this may trigger premature debenzylation.
Application II: Deprotection via Catalytic Hydrogenolysis
Once the C2 position is functionalized (or if the free 5-OH is required immediately), the benzyl group must be removed. The challenge here is selectivity : reducing the benzyl ether without reducing the pyrimidine double bonds (which are susceptible to hydrogenation).
Experimental Protocol: Selective O-Debenzylation
Objective: Removal of the benzyl group to yield the free 5-hydroxyl moiety.[3]
Materials:
-
Substrate (e.g., 2-amino-5-benzyloxypyrimidine)
-
Catalyst: 10% Pd/C (50% wet)
-
Hydrogen Source:
balloon or Ammonium Formate -
Solvent: Methanol or Ethanol/THF (1:1)
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate in Methanol. If solubility is poor, use a 1:1 mixture of Ethanol and THF.
-
Note: Avoid acetic acid if the pyrimidine ring is electron-deficient, as acidic conditions promote ring reduction.
-
-
Catalyst Addition: Under an inert Argon flow, add 10% Pd/C (10 wt% loading relative to substrate).
-
Safety: Pd/C is pyrophoric. Always keep it wet or under inert gas.
-
-
Hydrogenation:
-
Method A (Standard): Purge with
gas and stir under a balloon (1 atm) at Room Temperature. -
Method B (Transfer): Add Ammonium Formate (5.0 eq) and reflux at 60°C. This is often more selective for O-debenzylation over ring reduction.
-
-
Monitoring: Check TLC/LC-MS every 2 hours. The reaction is typically complete in 4–6 hours.[4]
-
Endpoint: Disappearance of benzyl aromatic protons (7.3–7.4 ppm) in NMR.
-
-
Work-up: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH.[4] Concentrate the filtrate.
Data Comparison: Deprotection Methods
| Method | Reagents | Conditions | Selectivity (OH vs Ring) | Suitability |
| Hydrogenolysis | 1 atm, RT, MeOH | High | Standard substrates | |
| Transfer Hydrog. | Reflux, EtOH | Very High | Sensitive substrates | |
| Lewis Acid | -78°C to RT, DCM | Moderate | Use if molecule has alkenes sensitive to |
Quality Control & Validation
To ensure the integrity of the intermediate and the success of subsequent steps, use the following validation parameters.
NMR Characterization (Diagnostic Signals)
-
Starting Material (5-Benzyloxy-2-methoxypyrimidine):
-
(C2): Singlet,
~3.9–4.0 ppm. -
(Benzyl): Singlet,
~5.1 ppm. -
Pyrimidine H (H4/H6): Singlet (or close doublet),
~8.2–8.5 ppm (deshielded).
-
(C2): Singlet,
-
Post-Reaction (S_NAr Product):
-
Loss: The OMe singlet at 4.0 ppm disappears.
-
Gain: New amine signals (NH) and aromatic signals from the aniline.
-
-
Post-Reaction (Deprotected Product):
-
Loss: Benzyl
(5.1 ppm) and Phenyl ring (7.3–7.4 ppm) disappear.
-
Impurity Profile
-
Dimerization: In
reactions, check for "bis-pyrimidine" impurities if the amine is diamino-functionalized. -
Ring Reduction: In hydrogenation, look for signals at 3.0–4.0 ppm corresponding to saturated
groups in the pyrimidine ring (indicating over-reduction to dihydropyrimidine).
References
-
BenchChem. "Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal." (General debenzylation protocols applicable to benzyl ethers).
-
Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters."[13] Synthesis, 2002. (Demonstrates reactivity of 2-methoxy/2-substituted pyrimidines).
-
BenchChem. "Synthesis of 2-Aminopyrimidine Derivatives from 5-Methoxy-2-methylthiopyrimidine."[14] (Analogous
protocols for 2-position displacement). -
Hamada, S., et al. "Oxidative Deprotection of Benzyl Protecting Groups for Alcohols."[1] J. Org.[1] Chem., 2023.[1][8] (Alternative deprotection strategies).
Sources
- 1. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst [organic-chemistry.org]
- 2. Amine Reactivity [www2.chemistry.msu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of 5-hydroxy- and 5,6-dihydroxy-derivatives of spiro[indane-2,2′-pyrrolidine], rigid analogues of tyramine and dopamine respectively - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Procedure for O-benzylation to synthesize 5-Benzyloxy-2-methoxypyrimidine
Part 1: Executive Summary
This application note details a robust, scalable protocol for the synthesis of 5-Benzyloxy-2-methoxypyrimidine via the Williamson ether synthesis. While pyrimidine alkylations often suffer from competing N-alkylation (leading to pyrimidinones), this protocol utilizes a carbonate-mediated approach in a polar aprotic solvent to lock Regioselectivity toward the O-isomer.
Key Performance Indicators:
-
Target Yield: >85% isolated yield.
-
Purity: >98% (HPLC/NMR).
-
Scale: Adaptable from milligram (medicinal chemistry) to kilogram (process chemistry) scales.
Part 2: Scientific Foundation & Mechanistic Insight
The Chemoselectivity Challenge
The starting material, 5-hydroxy-2-methoxypyrimidine , represents an ambident nucleophile. The pyrimidine ring contains two basic nitrogen atoms (N1 and N3) and a phenolic hydroxyl group at C5.
-
Path A (Desired): Deprotonation of the C5-OH (
) leads to a phenoxide-like anion that attacks the benzyl halide. -
Path B (Undesired): Attack by the ring nitrogens (N-alkylation) results in a cationic species or a zwitterionic betaine, disrupting the aromaticity or leading to complex mixtures.
Strategic Optimization
To favor Path A, we employ Potassium Carbonate (
-
Base Strength:
is sufficiently basic to deprotonate the acidic C5-hydroxyl group but poorly basic toward the less acidic ring nitrogens. -
Solvent Effect: DMF (N,N-Dimethylformamide) is selected for its high dielectric constant, which dissociates the potassium phenoxide ion pair, increasing the nucleophilicity of the oxygen atom.
-
Leaving Group: Benzyl bromide is preferred over benzyl chloride due to the weaker C-Br bond, facilitating a faster
reaction at moderate temperatures ( ), which minimizes thermal degradation of the sensitive 2-methoxy group.
Reaction Mechanism Visualization
The following diagram illustrates the specific pathway and the exclusion of the N-alkylation side reaction.
Figure 1: Mechanistic pathway highlighting the selective formation of the O-alkylated product via carbonate-mediated deprotonation.
Part 3: Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |
| 5-Hydroxy-2-methoxypyrimidine | 126.11 | 1.0 | Substrate |
| Benzyl Bromide | 171.04 | 1.1 | Electrophile |
| Potassium Carbonate ( | 138.21 | 1.5 | Base |
| DMF (Anhydrous) | - | 5 mL/mmol | Solvent |
| Ethyl Acetate (EtOAc) | - | - | Extraction Solvent |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with 5-Hydroxy-2-methoxypyrimidine (1.0 equiv) and anhydrous
(1.5 equiv). -
Add DMF (concentration ~0.2 M relative to substrate) and stir at room temperature for 15 minutes. Note: This pre-stir allows for initial deprotonation and formation of the phenoxide anion.
Step 2: Alkylation
-
Add Benzyl bromide (1.1 equiv) dropwise via syringe. Caution: Benzyl bromide is a lachrymator; perform in a fume hood.
-
Heat the reaction mixture to 60°C using an oil bath or heating block.
-
Monitor reaction progress by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.
-
Expectation: Complete conversion is typically observed within 2–4 hours. The product will be less polar (higher
) than the starting material.
-
Step 3: Workup
-
Cool the mixture to room temperature.
-
Quench: Pour the reaction mixture into 5 volumes of ice-cold water. Note: The product may precipitate as a white solid at this stage.
-
Extraction: If solid precipitates, filter and wash with water.[5] If an oil forms or no precipitate is visible, extract with EtOAc (3 x reaction volume).
-
Wash: Wash the combined organic layers with water (2x) and Brine (1x) to remove residual DMF.
-
Dry: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
Recrystallization (Preferred): The crude solid is often pure enough for recrystallization from Ethanol/Water or Hexanes/EtOAc .
-
Flash Chromatography (Alternative): If necessary, purify on silica gel eluting with a gradient of 0-40% EtOAc in Hexanes.
Workflow Diagram
Figure 2: Decision tree for workup and purification to maximize yield and purity.
Part 4: Analytical Validation & Troubleshooting
Expected Analytical Data
To validate the synthesis, compare your results against these standard spectral characteristics:
-
NMR (400 MHz,
):- 8.40 (s, 2H, Pyrimidine H-4, H-6) — Confirming symmetry and 5-substitution.
- 7.35–7.45 (m, 5H, Phenyl) — Benzyl aromatic protons.
-
5.15 (s, 2H,
) — Characteristic benzylic singlet. -
4.00 (s, 3H,
) — Methoxy singlet.
-
LC-MS:
-
Observe
peak at m/z ~217.1.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete extraction of DMF. | DMF can retain product in the aqueous phase. Ensure thorough washing with water or use Diethyl Ether for extraction (less DMF solubility). |
| N-Alkylation (Byproduct) | Reaction temperature too high or base too strong. | Strictly maintain 60°C. Do not use NaH or NaOH. Ensure the starting material is fully dissolved before adding BnBr. |
| Hydrolysis of Methoxy | Acidic conditions during workup.[6][7] | The 2-methoxy group is acid-labile (converts to Uracil derivative). Ensure water used for quench is neutral (pH 7). Avoid acid washes. |
| Lachrymator Exposure | Benzyl bromide volatility. | Neutralize all glassware and syringes with dilute aqueous ammonia or NaOH before removing from the hood. |
Part 5: References
-
Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994. (Standard reference for pyrimidine reactivity and tautomerism).
-
BenchChem Technical Support. "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones." National Institutes of Health (PMC). Link (Demonstrates carbonate-mediated selectivity).
-
Zhichkin, P., et al. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002.[8] Link (Precedent for 2-methoxy pyrimidine stability and handling).
-
Choi, J., et al. "Practical and Regioselective Synthesis of C-4-Alkylated Pyridines."[3] J. Am. Chem. Soc., 2021.[3] Link (General context on regioselectivity in nitrogen heterocycles).
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 4. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof - Google Patents [patents.google.com]
- 5. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation of 2,4-dichloro-5-methoxy pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
Catalytic hydrogenation of 5-Benzyloxy-2-methoxypyrimidine protocols
Technical Application Note: Selective O-Debenzylation of 5-Benzyloxy-2-methoxypyrimidine
Executive Summary
This guide details the protocols for the chemoselective cleavage of the benzyl ether protecting group in 5-Benzyloxy-2-methoxypyrimidine to yield 2-methoxypyrimidin-5-ol (also known as 5-hydroxy-2-methoxypyrimidine).
This transformation is a critical step in the synthesis of bioactive pyrimidine scaffolds, often used in kinase inhibitors and nucleoside analogs. The primary challenge lies in achieving complete
Scientific Foundation & Mechanistic Insight
The Chemoselectivity Challenge
The substrate contains three reactive sites susceptible to reduction/cleavage:
-
O-Benzyl Ether (
bond): The target for cleavage.[1] Bond Dissociation Energy (BDE) 90 kcal/mol, but kinetically activated by the aromatic ring. -
Pyrimidine Ring (
system): Susceptible to over-reduction to tetrahydropyrimidine, especially under high pressure or with highly active catalysts (e.g., ). -
2-Methoxy Group: Generally stable under neutral hydrogenolysis but can undergo demethylation under strong acidic conditions or high temperatures.
Catalyst Poisoning & Surface Chemistry
Pyrimidines possess basic nitrogen atoms (N1, N3) with lone pairs capable of
-
Mitigation Strategy: The use of protic solvents (MeOH, EtOH) helps solvate the nitrogen lone pairs, reducing their affinity for the catalyst surface. In sluggish cases, trace acetic acid is used to protonate the nitrogen, eliminating its ability to bind to Pd.
Mechanistic Pathway (Graphviz)
Figure 1: Mechanistic pathway of heterogeneous catalytic hydrogenolysis on a Palladium surface.
Experimental Protocols
Method A: Standard Atmospheric Hydrogenation (Balloon)
Best for: Routine lab-scale synthesis (<5g), high-purity requirements.
Materials:
-
Substrate: 5-Benzyloxy-2-methoxypyrimidine (1.0 equiv)
-
Catalyst: 10% Pd/C (50% wet w/w). Note: Using wet catalyst is critical to prevent ignition of solvent vapors.
-
Solvent: Methanol (HPLC Grade).[2]
-
Hydrogen Source:
Balloon.
Protocol:
-
Preparation: In a round-bottom flask, dissolve the substrate in Methanol (concentration
0.1 M). -
Inerting: Evacuate the flask and backfill with Argon or Nitrogen (3 cycles) to remove oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate mass). Example: For 1g substrate, add 100mg of wet catalyst.
-
Hydrogenation: Purge the system with Hydrogen gas (balloon). Stir vigorously at Room Temperature (20-25°C).
-
Tip: Vigorous stirring is essential to overcome gas-liquid mass transfer limitations.
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Reaction typically completes in 2–6 hours.
-
Workup:
-
Purge flask with Nitrogen.
-
Filter the mixture through a pad of Celite® 545 to remove the catalyst.
-
Wash the Celite cake with Methanol.
-
Concentrate the filtrate in vacuo (<40°C) to yield the crude product.
-
Method B: Catalytic Transfer Hydrogenation (CTH)
Best for: Sluggish reactions, substrates sensitive to gas handling, or where safety regulations prohibit
Materials:
-
Hydrogen Donor: Ammonium Formate (5-10 equiv) OR 1,4-Cyclohexadiene (10 equiv).
-
Catalyst: 10% Pd/C (Dry or Wet).
Protocol:
-
Dissolution: Dissolve substrate in Ethanol (0.1 M) in a reaction vessel equipped with a reflux condenser.
-
Catalyst & Donor: Add 10% Pd/C (10-20 wt%) followed by Ammonium Formate (5 equiv).
-
Reaction: Heat the mixture to reflux (approx. 60-70°C).
-
Observation: Evolution of gas (
, ) indicates active hydrogen transfer.
-
-
Completion: Reaction is often faster than Method A (30 min – 2 hours).
-
Workup: Filter hot through Celite. The ammonium formate residue sublimes or washes away; however, an aqueous workup (extraction with EtOAc) may be required if excess salts remain.
Process Data & Comparison
| Parameter | Method A: | Method B: Transfer Hydrogenation | Method C: Parr Hydrogenator (Scale-up) |
| Pressure | 1 atm | Atmospheric | 30-50 psi |
| Temperature | 25°C | 60-70°C (Reflux) | 25-40°C |
| Time | 4 - 12 hours | 0.5 - 2 hours | 1 - 4 hours |
| Selectivity | High (>98%) | Moderate (Risk of ring reduction if prolonged) | High |
| Safety Profile | Flammability risk ( | Lower risk (No | Requires pressure vessel certification |
| Yield (Typical) | 90-95% | 85-92% | 92-96% |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the debenzylation process.
Troubleshooting & Optimization
-
Problem: Reaction Stalls (<50% conversion).
-
Cause: Catalyst poisoning by pyrimidine nitrogens.
-
Solution: Add 1-2 equivalents of Acetic Acid to the reaction mixture. This protonates the pyrimidine, preventing coordination to Pd.
-
-
Problem: Over-reduction (Formation of tetrahydropyrimidine).
-
Cause: Catalyst too active or reaction time too long.
-
Solution: Switch to a less active catalyst (5% Pd/C) or strictly monitor time. Avoid
(Adams' catalyst) as it aggressively reduces heteroaromatic rings.
-
-
Problem: Ignition during catalyst addition.
-
Cause: Dry Pd/C sparks in the presence of methanol vapors and oxygen.
-
Solution: Always use 50% water-wet Pd/C. Always purge the vessel with Nitrogen before adding the catalyst.
-
References
-
Vertex AI Search Result 1.1:A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. (Discusses pyrimidine/uridine deprotection challenges and additives).
-
Vertex AI Search Result 1.4:Benzyl Deprotection (H2 + Pd/C) - Common Organic Chemistry. (General protocols for benzyl ether cleavage).
-
Vertex AI Search Result 1.18: CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. (Protocols for Transfer Hydrogenation).[2][4]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (The authoritative text on benzyl ether stability and cleavage conditions). Note: Standard textbook reference, specific URL not applicable.
Sources
Introduction: The Strategic Value of Pyrimidine Scaffolds and Microwave Synthesis
An Application Guide to the Rapid Synthesis of 5-Benzyloxy-2-methoxypyrimidine via Microwave-Assisted Williamson Ether Synthesis
Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors for cancer therapy and antimicrobial compounds.[1][2] Among these, 5-Benzyloxy-2-methoxypyrimidine serves as a crucial intermediate, offering a versatile scaffold for further chemical elaboration in drug discovery programs. The benzyloxy group, in particular, is a common pharmacophore that can engage in key interactions with biological targets.[3]
Traditional synthetic routes to such ethers, often relying on the Williamson ether synthesis, typically involve prolonged reaction times under thermal reflux, which can lead to side product formation and energy inefficiency.[4][5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, addressing these limitations by providing rapid, uniform, and highly efficient heating.[1][5] This approach dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes, while improving product yields and promoting greener chemical processes by minimizing energy consumption and solvent use.[1][6][7]
This guide provides a detailed protocol and mechanistic insights for the synthesis of 5-Benzyloxy-2-methoxypyrimidine, leveraging the power of microwave irradiation to efficiently drive the reaction to completion.
Reaction Mechanism: The Microwave-Enhanced Sₙ2 Pathway
The synthesis of 5-Benzyloxy-2-methoxypyrimidine from 5-hydroxy-2-methoxypyrimidine and a benzyl halide proceeds via the classic Williamson ether synthesis, which follows a bimolecular nucleophilic substitution (Sₙ2) mechanism.[8]
Causality of Experimental Choices:
-
Generation of the Nucleophile: The reaction is initiated by the deprotonation of the weakly acidic hydroxyl group on the pyrimidine ring. A moderately strong base, such as potassium carbonate (K₂CO₃), is employed. It is sufficiently basic to generate the potent pyrimid-5-olate nucleophile without causing unwanted side reactions that stronger bases (like sodium hydride) might induce.
-
The Sₙ2 Reaction: The resulting alkoxide ion acts as a strong nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl bromide). This occurs in a concerted, single-step mechanism where the nucleophile attacks from the backside relative to the leaving group (bromide ion).[8]
-
Role of Microwave Irradiation: Microwave energy is efficiently absorbed by polar molecules in the reaction mixture (the solvent and the ionic intermediates), leading to rapid and uniform heating.[5] This superheating effect significantly increases the kinetic energy of the reacting molecules, accelerating the rate of the Sₙ2 collision and dramatically shortening the required reaction time compared to conventional heating methods.[1][9] A high-boiling, polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen for its excellent ability to dissolve the reactants and its high dielectric constant, which makes it an efficient medium for microwave heating.
Detailed Experimental Protocol
This protocol describes the synthesis on a 1.0 mmol scale. It should be adapted and optimized based on the specific microwave reactor and available starting materials.
Materials and Equipment:
-
Reagents:
-
5-Hydroxy-2-methoxypyrimidine (1.0 mmol, 1.0 eq)
-
Benzyl Bromide (1.1 mmol, 1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (3-5 mL)
-
-
Equipment:
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a snap cap or crimp top
-
Magnetic stir bar
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) apparatus
-
Step-by-Step Methodology:
-
Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 5-hydroxy-2-methoxypyrimidine (1.0 mmol), anhydrous potassium carbonate (2.0 mmol), and 4 mL of anhydrous DMF.
-
Reagent Addition: Add benzyl bromide (1.1 mmol) to the suspension.
-
Microwave Irradiation: Securely seal the vial and place it in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 10 minutes, with variable power to maintain the target temperature. Ensure stirring is active throughout the process.
-
Reaction Monitoring: The reaction progress can be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) to confirm the consumption of the starting material.[10]
-
Work-up: After the vial has cooled to room temperature, pour the reaction mixture into a separatory funnel containing 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash them sequentially with water (2 x 15 mL) and brine (15 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. The product is typically eluted with a gradient of ethyl acetate in hexanes.[10]
Optimization and Data Presentation
The efficiency of the microwave-assisted Williamson ether synthesis is highly dependent on several parameters. A systematic optimization should be performed to maximize yield and minimize reaction time. The following table provides a template for such an optimization study.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | K₂CO₃ (2.0) | DMF | 100 | 15 | 75 |
| 2 | K₂CO₃ (2.0) | DMF | 120 | 10 | 92 |
| 3 | K₂CO₃ (2.0) | DMF | 140 | 10 | 88* |
| 4 | Cs₂CO₃ (2.0) | DMF | 120 | 10 | 95 |
| 5 | K₂CO₃ (2.0) | DMSO | 120 | 10 | 90 |
| 6 | K₂CO₃ (2.0) | Acetonitrile | 120 (max pressure) | 20 | 65 |
*Slight decrease in yield may be observed at higher temperatures due to potential side product formation.
Insights from Optimization:
-
Temperature: As shown in entries 1 and 2, increasing the temperature from 100°C to 120°C significantly improves the yield.
-
Base Selection: While K₂CO₃ is effective, a more soluble and reactive base like cesium carbonate (Cs₂CO₃) can sometimes lead to even higher yields (Entry 4).
-
Solvent Choice: Polar aprotic solvents with high boiling points like DMF and DMSO are ideal for this reaction. Acetonitrile is less effective due to its lower boiling point, which limits the achievable reaction temperature in a sealed vessel.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Wet solvent or reagents. 3. Ineffective base. | 1. Increase reaction time or temperature. Monitor by TLC to confirm completion.[10] 2. Ensure use of anhydrous solvent and reagents. Water will protonate the alkoxide nucleophile. 3. Use freshly dried K₂CO₃ or switch to a stronger base like Cs₂CO₃. |
| Presence of Side Products | 1. Overheating causing decomposition. 2. Impurities in starting materials. | 1. Lower the reaction temperature. While microwaves are efficient, excessive heat can degrade pyrimidine rings. 2. Confirm the purity of the 5-hydroxy-2-methoxypyrimidine and benzyl bromide before starting. |
| Difficulty in Purification | 1. Residual DMF in crude product. 2. Product has similar polarity to a starting material or byproduct. | 1. Ensure thorough washing with water and brine during the work-up to remove DMF. 2. Optimize the solvent system for column chromatography. A shallow gradient can improve separation. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be an alternative.[10] |
Conclusion
The microwave-assisted synthesis of 5-Benzyloxy-2-methoxypyrimidine represents a significant improvement over conventional heating methods. By leveraging the principles of MAOS, researchers can achieve excellent yields in a fraction of the time, accelerating the pace of research and development in medicinal chemistry. The protocol described herein is robust, scalable, and can be readily optimized, providing a reliable and efficient pathway to this valuable synthetic intermediate.
References
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Publishing. (2023, November 7). RSC Publishing.
- Technical Support Center: Optimization of Pyrimidine Synthesis - Benchchem. (n.d.). Benchchem.
- Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers - ResearchGate. (n.d.). ResearchGate.
- Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols - Benchchem. (n.d.). Benchchem.
- A Brief Review: Microwave Assisted Ethers Synthesis Kazemi M Ilam University, Iran. (n.d.). Ilam University.
- A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives. (2014, June 26). Oriental Journal of Chemistry.
- Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia.
- Synthesis and in vitro study of antiproliferative benzyloxy dihydropyrimidinones. (2021, January 15). Archiv der Pharmazie.
- Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. (n.d.). Manhattan College.
- Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. (2024, October 11). Bentham Science.
- Application Notes & Protocols: Microwave-Assisted Synthesis of 5-Benzyloxan-2-one Derivatives - Benchchem. (n.d.). Benchchem.
- Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H) - Semantic Scholar. (2022, October 25). Semantic Scholar.
- Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC. (2022, December 27). PMC.
- Application Notes and Protocols for the Derivatization of 5-Methoxy-2-methylthiopyrimidine in SAR Studies - Benchchem. (n.d.). Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 6. A Facile Microwave-Assisted Synthesis of Some Fused Pyrimidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. benthamscience.com [benthamscience.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low conversion rates in 5-Benzyloxy-2-methoxypyrimidine reactions
Technical Support Center: 5-Benzyloxy-2-methoxypyrimidine Methodologies
Introduction
You have reached the Tier-3 Technical Support guide for pyrimidine ether synthesis. 5-Benzyloxy-2-methoxypyrimidine is a critical intermediate, often serving as a scaffold for kinase inhibitors and antiviral agents.
However, its pyrimidine core presents a "dual-threat" of experimental difficulty:
-
Ambident Nucleophilicity: Competition between N-alkylation and O-alkylation during synthesis.
-
Catalyst Poisoning: The basic nitrogen atoms deactivate metal catalysts during downstream hydrogenolysis or cross-coupling.
This guide addresses these specific bottlenecks using field-validated protocols.
Ticket #1: Synthesis of the Core Scaffold (O-Alkylation)
User Issue:
"I am reacting 2-methoxypyrimidin-5-ol with benzyl bromide using
Diagnosis:
You are experiencing Regioselectivity Failure . The 5-hydroxypyrimidine anion is an ambident nucleophile. Under thermodynamic control (or with small counter-ions like
Troubleshooting Protocol:
| Parameter | Standard (Failing) Condition | Optimized Condition | Technical Rationale |
| Base | The "Cesium Effect." The large ionic radius of | ||
| Solvent | Acetone/MeCN | DMF or NMP | Polar aprotic solvents solvate cations well but leave anions free. High polarity supports the transition state for O-alkylation. |
| Temperature | Reflux ( | Higher temperatures often favor the thermodynamic N-alkyl product. Lower temperatures favor the kinetic O-alkyl product. | |
| Concentration | 0.5 M | 0.1 - 0.2 M | Lower concentration reduces intermolecular interactions that might favor N-alkylation aggregates. |
Step-by-Step Optimization Workflow:
-
Dry Your Solvent: Moisture creates hydroxide, which competes with the phenol. Use anhydrous DMF.
-
Stoichiometry: Use 1.0 eq substrate, 1.2 eq
, 1.1 eq Benzyl Bromide. -
The "Pre-Stir": Stir the substrate and
in DMF for 30 minutes before adding the benzyl bromide. This ensures complete deprotonation. -
Addition: Add benzyl bromide dropwise at
, then warm to RT.
Visualizing the Pathway:
Figure 1: Decision tree illustrating how cation selection (
Ticket #2: Downstream Deprotection (Hydrogenolysis)
User Issue:
"I need to remove the benzyl group to regenerate the hydroxyl group for the next step. I'm using Pd/C and
Diagnosis:
You are facing Catalyst Poisoning .[1] The pyrimidine ring contains basic nitrogens with lone pairs. These lone pairs bind strongly to the Palladium surface, effectively "capping" the active sites and preventing the adsorption of
The Solution: Acid-Assisted Hydrogenolysis By protonating the pyrimidine nitrogens, you eliminate their ability to coordinate with the metal catalyst.
Corrected Protocol:
-
Solvent System: Switch from pure MeOH/EtOH to MeOH + 1.0 eq HCl (or 5% Acetic Acid v/v).
-
Catalyst Loading: Standard 10% Pd/C is usually sufficient (10 wt% loading).
-
Pressure: If atmospheric pressure fails, increase to 50 psi (Parr shaker).
-
Workup: Upon completion, neutralize with
after filtering off the catalyst to recover the free base.
Comparative Data: Neutral vs. Acidic Conditions
| Condition | Solvent | Additive | Time | Conversion |
| Standard | MeOH | None | 24 h | < 15% |
| Forced | MeOH | Heat ( | 24 h | 25% (Decomp) |
| Optimized | MeOH | 1.1 eq HCl | 4 h | > 98% |
| Alternative | AcOH | None | 6 h | > 95% |
Mechanism of Action:
Figure 2: Mechanism showing how protonation prevents catalyst poisoning during hydrogenolysis of pyrimidine ethers.
Ticket #3: Nucleophilic Aromatic Substitution ( ) Stalling
User Issue: "I am trying to displace the 2-methoxy group with an amine. The reaction is extremely slow."
Diagnosis:
Electronic Deactivation. While 2-methoxypyrimidines are generally reactive toward
Troubleshooting Guide:
-
Leaving Group Swap: If possible, synthesize the 2-chloro or 2-methylsulfonyl (
) analog instead of the 2-methoxy. These are far superior leaving groups. -
Solvent Switch: Use NMP or DMSO at high temperatures (
). These solvents stabilize the Meisenheimer complex intermediate. -
The Nuclear Option (Buchwald-Hartwig): If
fails due to deactivation, switch to Pd-catalyzed amination.-
Catalyst:
-
Ligand:BrettPhos or RuPhos (specifically designed for C-O and C-N coupling on electron-rich heterocycles).
-
Base:
.
-
References
-
Regioselectivity in Pyrimidine Alkylation
-
The Cesium Effect
- Title: "Cesium Carbonate as a Vers
- Source:Chem. Rev.
-
Link:[Link]
-
Catalyst Poisoning by N-Heterocycles
-
Electronic Effects in SNAr
- Title: "Nucleophilic Aromatic Substitution: An Upd
- Source:Chem. Rev.
-
Link:[Link]
Sources
Technical Support Center: Stability Profile of 5-Benzyloxy-2-methoxypyrimidine
Status: Operational Ticket ID: TCH-PYR-5B2M-001 Subject: Acid Stability & Degradation Mechanisms Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
This technical guide addresses the stability of 5-Benzyloxy-2-methoxypyrimidine under acidic conditions. While the 5-benzyloxy ether linkage is relatively robust, the 2-methoxy group is chemically labile in acidic aqueous environments. The 2-position of the pyrimidine ring acts as a vinylogous ester (imidate), making it highly susceptible to acid-catalyzed hydrolysis.
Key Takeaway: The primary failure mode in acidic media is the conversion of the 2-methoxy group to a 2-hydroxy group (tautomerizing to the 2-pyrimidinone), not the cleavage of the benzyl ether.
Module 1: Critical Stability Analysis
The Hierarchy of Reactivity
To troubleshoot degradation, one must understand which bond breaks first. The molecule contains two ether-like linkages with vastly different electronic environments:
| Functional Group | Position | Electronic Environment | Acid Stability Profile |
| 2-Methoxy | C2 (between two Nitrogens) | Electron Deficient: Highly activated for nucleophilic attack ( | Low: Hydrolyzes to 2-pyrimidinone in aqueous acid (pH < 3). |
| 5-Benzyloxy | C5 | Electron Rich: Behaves like a standard aryl-alkyl ether. | High: Stable to dilute HCl/H₂SO₄. Requires strong Lewis acids (e.g., BBr₃) or hydrogenation for cleavage. |
Stability Matrix (pH vs. Temperature)
Use this matrix to determine safe operating windows for your experiments.
| Condition | 0°C - 5°C (Ice Bath) | 20°C - 25°C (RT) | > 40°C (Heat) |
| Strong Acid (pH < 1) | ⚠️ Risk: Slow Hydrolysis (< 1h) | ❌ Critical: Rapid Hydrolysis | ❌ Critical: Complete Degradation |
| Mild Acid (pH 2-4) | ✅ Safe: Stable for short durations | ⚠️ Risk: Monitor closely | ❌ Critical: Hydrolysis over time |
| Neutral (pH 6-8) | ✅ Stable | ✅ Stable | ✅ Stable |
| TFA (Anhydrous) | ✅ Safe: If quenched immediately | ⚠️ Risk: Moisture initiates hydrolysis | ❌ Critical: Avoid heating |
Module 2: Mechanistic Pathway
Understanding the mechanism allows you to predict when degradation will occur. The reaction is driven by the protonation of the ring nitrogen, which activates the C2 carbon for water attack.[1]
Degradation Workflow (DOT Visualization)
Caption: Figure 1. Acid-catalyzed hydrolysis pathway of the 2-methoxy group. Note that the 5-benzyloxy group remains intact during this process.
Module 3: Troubleshooting & Protocols
Diagnostic: "Is my compound degrading?"
If you observe a new spot on TLC or a new peak in LCMS after acidic exposure, use this checklist to confirm identity:
-
Polarity Shift: The degradant (2-pyrimidinone) is significantly more polar than the parent 2-methoxypyrimidine. It will streak near the baseline on silica TLC (Hex/EtOAc) and elute earlier in Reverse Phase HPLC.
-
UV Shift: The conversion from an aromatic pyrimidine to a cyclic amide (pyrimidinone) causes a bathochromic shift (red shift) in the UV absorption spectrum.
-
Mass Spec: Look for a mass loss of 14 Da (Conversion of -OCH3 [31] to -OH [17]).
-
Parent: [M+H]+
-
Degradant: [M-14+H]+
-
Protocol: Safe Quenching of Acidic Reactions
If you must use acid (e.g., for a Boc-deprotection elsewhere on the molecule), follow this protocol to prevent C2-hydrolysis during workup.
Objective: Neutralize acid without generating local heat or prolonged exposure to aqueous acidic zones.
-
Cool Down: Chill the reaction mixture to 0°C before adding any aqueous solution.
-
Buffer Selection: Do not use water or 1M HCl to dilute. Use a pre-chilled, saturated NaHCO₃ solution or a phosphate buffer (pH 7).
-
The "Reverse Quench" (Recommended):
-
Do not pour the aqueous base into the acid reaction (exothermic spike).
-
Instead, slowly pour the acidic reaction mixture into a rapidly stirring, excess volume of chilled NaHCO₃/DCM biphasic mixture.
-
-
Rapid Extraction: Immediately separate the organic layer. Do not let the organic phase sit in contact with the aqueous phase longer than necessary.
-
Drying: Dry over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic) if the compound is hypersensitive.
Frequently Asked Questions (FAQs)
Q1: Can I use Trifluoroacetic Acid (TFA) to remove a Boc group on this molecule? A: Yes, but with strict controls. The 2-methoxy group is reasonably stable in anhydrous TFA. The danger arises when you add water to quench.
-
Solution: Evaporate the TFA extensively under vacuum before adding any aqueous partition. Alternatively, quench into a basic methanol solution (though watch for transesterification) or excess pyridine.
Q2: I see a peak corresponding to the loss of the benzyl group. Did the acid do this? A: Unlikely, unless you used HBr, HI, or refluxing strong acid.
-
Check: Did you use a palladium catalyst? Benzyl ethers cleave instantly with H₂/Pd.
-
Check: Did you use a Lewis acid like BBr₃ or AlCl₃? These will cleave the benzyl ether.
-
Diagnosis: If you used dilute HCl/H₂SO₄, the loss of benzyl is chemically improbable; re-check your MS interpretation for fragmentation artifacts.
Q3: How should I store the solid material? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Moisture from the air can slowly hydrolyze the 2-methoxy group over months if stored at room temperature, releasing methanol and the solid pyrimidinone.
References
- Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds (Vol. 52). Wiley-Interscience. (Definitive text on pyrimidine reactivity and the lability of 2-alkoxy substituents).
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
BenchChem. (2025).[2] Navigating the Physicochemical Landscape of 5-Methoxy-2-methylthiopyrimidine. Retrieved from (Confirming hydrolysis risks of 2-substituted pyrimidines in acidic media).
- Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Stability profiles of benzyl ethers).
Sources
Minimizing side reactions during 5-Benzyloxy-2-methoxypyrimidine synthesis
Technical Support Center: 5-Benzyloxy-2-methoxypyrimidine Synthesis & Troubleshooting
Welcome to the Technical Support Center for the synthesis of 5-benzyloxy-2-methoxypyrimidine. This compound is a critical building block in medicinal chemistry, but its synthesis is frequently plagued by regioselectivity issues and nucleophilic side reactions.
Depending on your starting materials, this molecule is typically synthesized via one of two primary routes:
-
Nucleophilic Aromatic Substitution (SNAr) of 5-benzyloxy-2-chloropyrimidine using sodium methoxide.
-
Benzylation of 2-methoxy-5-hydroxypyrimidine using benzyl bromide.
This guide provides deep-dive troubleshooting, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity synthesis.
Section 1: Diagnostic FAQs & Mechanistic Troubleshooting
Route 1: SNAr Methoxylation
Q: Why am I recovering 5-benzyloxy-pyrimidin-2-one (hydrolysis product) instead of my desired methoxylated product? A: This is the most common side reaction in the SNAr route. The 2-position of the pyrimidine ring, being flanked by two electronegative nitrogen atoms, is highly activated for nucleophilic attack[1]. The reaction proceeds via an addition-elimination mechanism (forming a Meisenheimer complex)[2].
-
The Causality: If your sodium methoxide (NaOMe) or methanol contains trace amounts of water, hydroxide ions (OH⁻) are generated. Hydroxide is a smaller, harder, and more aggressive nucleophile than methoxide. It rapidly displaces the chloride to form 2-hydroxy-5-benzyloxypyrimidine, which immediately tautomerizes into the thermodynamically stable pyrimidin-2-one. This tautomerization acts as a thermodynamic sink, irreversibly consuming your starting material.
-
The Fix: You must use strictly anhydrous methanol (Karl Fischer titration < 50 ppm H₂O) and freshly titrated NaOMe.
Q: I am seeing cleavage of the benzyl ether (debenzylation) during the SNAr reaction. How do I prevent this? A: Benzyl ethers are generally stable to base, but prolonged heating (>80°C) in the presence of strong nucleophiles like methoxide can lead to ether cleavage via an unexpected SN2 attack on the benzylic carbon.
-
The Fix: Keep the reaction temperature strictly between 60–65°C. The SNAr of the 2-chloro group is facile and does not require excessive thermal energy[1].
Route 2: Benzylation of Pyrimidinols
Q: My LC-MS shows two products with the exact same mass. Why am I getting N-alkylation instead of the desired O-alkylation? A: 2-Methoxy-5-hydroxypyrimidine forms a pyrimidinolate anion under basic conditions, which is an ambident nucleophile [3]. The negative charge is delocalized between the oxygen atom and the nitrogen atoms in the pyrimidine ring.
-
The Causality: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is a "hard" nucleophilic center, while the ring nitrogen is "softer." If you use a protic solvent (like ethanol), the solvent hydrogen-bonds to the hard oxygen, masking its reactivity and forcing the electrophile to attack the softer nitrogen[4].
-
The Fix: To favor O-alkylation, you must leave the oxygen "naked." Use a polar aprotic solvent like anhydrous DMF and a base with a large, diffuse counterion (like K₂CO₃ or Cs₂CO₃)[3].
Section 2: Mechanistic Pathway Visualizations
Figure 1: SNAr mechanism for methoxylation vs. competitive hydrolysis pathway.
Figure 2: Ambident reactivity of pyrimidinolate anion leading to O- vs. N-alkylation.
Section 3: Quantitative Data & Condition Matrix
The following table summarizes the impact of experimental conditions on the side-product profile for both synthetic routes.
| Synthesis Route | Reagents & Solvent | Temp (°C) | Target Yield | Major Side Reaction | Side Product (%) |
| SNAr (Optimized) | 5-BnO-2-Cl-pyrimidine + NaOMe / Anhydrous MeOH | 65°C | >92% | Hydrolysis | < 2% |
| SNAr (Wet) | 5-BnO-2-Cl-pyrimidine + NaOMe / Wet MeOH | 65°C | < 55% | Hydrolysis | > 35% |
| Benzylation (Optimized) | 2-MeO-5-OH-pyrimidine + BnBr + K₂CO₃ / DMF | 60°C | 88% | N-Alkylation | < 5% |
| Benzylation (Protic) | 2-MeO-5-OH-pyrimidine + BnBr + KOH / EtOH | 80°C | < 45% | N-Alkylation | > 45% |
Section 4: Validated Experimental Protocols
Protocol A: Self-Validating SNAr Methoxylation
This protocol utilizes in-process controls to ensure moisture does not ruin the batch.
-
Moisture Validation: Prior to the reaction, test the anhydrous methanol using a Karl Fischer titrator (Must be < 50 ppm).
-
Preparation: In an oven-dried, argon-purged flask, dissolve 5-benzyloxy-2-chloropyrimidine (1.0 eq) in anhydrous methanol (0.2 M concentration).
-
Nucleophile Addition: Cool the solution to 0°C. Dropwise, add a freshly prepared solution of sodium methoxide in methanol (1.2 eq). Causality note: Adding at 0°C prevents localized exothermic hotspots that can trigger ether cleavage.
-
Heating: Attach a reflux condenser and warm the reaction to 65°C for 4 hours.
-
In-Process TLC Control: Spot the reaction on silica gel (Eluent: Hexanes:EtOAc 3:1).
-
Validation: The starting material (Rf ~0.6) should be fully consumed, replaced by the product (Rf ~0.4). If a heavy baseline spot (Rf 0.0) appears, water has entered the system and hydrolysis has occurred.
-
-
Workup: Quench the reaction by removing methanol under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Regioselective O-Benzylation
This protocol is designed to suppress the ambident N-alkylation pathway.
-
Deprotonation: In an oven-dried flask under argon, suspend 2-methoxy-5-hydroxypyrimidine (1.0 eq) and finely powdered, anhydrous K₂CO₃ (2.0 eq) in anhydrous DMF (0.3 M).
-
Anion Maturation: Stir the suspension at room temperature for 30 minutes. Validation: The solution will transition to a pale yellow color, indicating the successful formation of the "naked" pyrimidinolate anion.
-
Alkylation: Cool the flask to 0°C. Add benzyl bromide (1.1 eq) dropwise over 15 minutes.
-
Reaction: Warm the mixture to 60°C and stir for 12 hours.
-
Workup & Validation: Quench with ice water to precipitate the product. Filter and wash with cold water.
-
NMR Validation: Confirm O-alkylation by checking the ¹H-NMR spectrum. The benzylic -CH₂- protons of the desired O-alkylated product will appear as a sharp singlet near 5.1 ppm. A significant shift in this peak indicates N-alkylation contamination.
-
Section 5: References
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi Source: Zenodo URL:[Link]
-
Chapter 7 Nucleophilic aromatic substitution Source: Oxford Learning Link URL:[Link]
-
Substituent-Driven Selective N-/ O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1 H)-ones Using Brominated Enones Source: PubMed (National Institutes of Health) URL:[Link]
Sources
Comparative Reactivity Guide: 5-Benzyloxy-2-methoxypyrimidine vs. 2-Methoxypyrimidine
As a Senior Application Scientist, selecting the correct pyrimidine building block is paramount for dictating the regiochemical and chemoselective outcomes of a synthetic sequence. While both 2-methoxypyrimidine and 5-benzyloxy-2-methoxypyrimidine share a common diazine core, the introduction of the C5-benzyloxy ether fundamentally rewires the electronic topography of the ring.
This guide provides an in-depth, objective comparison of their reactivity profiles, focusing on Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (EAS), and orthogonal deprotection strategies.
Electronic Topography & Mechanistic Causality
To understand the divergent reactivity of these two scaffolds, we must first analyze the push-pull electronic dynamics of the pyrimidine ring. The base pyrimidine system is highly
In 2-methoxypyrimidine , the C2-methoxy group acts as an activating leaving group. The ring remains highly electrophilic, rendering it highly susceptible to nucleophilic attack 1[1]. Electrophilic attack on this substrate is generally restricted to the C5 position and requires forcing conditions because C5 is the only carbon not directly conjugated with the electron-withdrawing imine-like nitrogens.
In 5-Benzyloxy-2-methoxypyrimidine , the addition of the sterically bulky, electron-donating benzyloxy (-OBn) group at C5 induces a strong positive mesomeric (+M) effect. The oxygen lone pairs donate electron density directly into the
Figure 1: Electronic modulation of the pyrimidine core by the C5-benzyloxy substituent.
Nucleophilic Aromatic Substitution (SNAr) Dynamics
The displacement of the C2-methoxy group by amines is a cornerstone reaction in medicinal chemistry for generating 2-aminopyrimidines.
Reactivity Comparison
-
2-Methoxypyrimidine: Exhibits rapid SNAr kinetics. The highly electrophilic C2 carbon readily accepts incoming nucleophiles, forming a stable Meisenheimer complex stabilized by the adjacent N1/N3 atoms 3[3].
-
5-Benzyloxy-2-methoxypyrimidine: Exhibits sluggish SNAr kinetics. The +M effect of the C5-OBn group increases the electron density at C2, raising the activation energy required to form the anionic Meisenheimer intermediate. Harsher conditions (higher temperatures, stronger bases) are required.
Figure 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C2 position of pyrimidines.
Experimental Protocol: Standardized SNAr with Aliphatic Amines
Objective: Displace the C2-methoxy group with a primary aliphatic amine.
-
Setup: In a heavy-walled sealed microwave vial, dissolve 1.0 equiv of the pyrimidine substrate in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.5 M concentration). NMP is chosen for its high boiling point and ability to solvate polar transition states.
-
Reagent Addition: Add 2.5 equiv of the desired primary amine and 2.0 equiv of N,N-Diisopropylethylamine (DIPEA). DIPEA acts as a non-nucleophilic proton sink to prevent amine protonation.
-
Execution:
-
For 2-methoxypyrimidine: Heat to 90 °C for 4-6 hours.
-
For 5-Benzyloxy-2-methoxypyrimidine: Heat to 130 °C for 12-18 hours due to ring deactivation.
-
-
Validation & Causality: Monitor via LC-MS. The protocol is self-validating: successful SNAr is confirmed by a mass shift corresponding to the loss of methanol (-32 Da) and the addition of the amine mass. The reaction is quenched with water and extracted with EtOAc only when the starting material peak completely disappears at 254 nm UV trace.
Electrophilic Aromatic Substitution (EAS) & Regioselectivity
While pyrimidines generally resist EAS, the strategic placement of electron-donating groups dictates both the feasibility and regiochemistry of halogenation.
Reactivity Comparison
-
2-Methoxypyrimidine: Halogenation occurs exclusively at the C5 position, as it is the least deactivated carbon. However, it requires strong electrophilic sources (e.g., Br2 in AcOH) and extended reaction times 1[1].
-
5-Benzyloxy-2-methoxypyrimidine: The C5 position is blocked. However, the strong ortho-directing +M effect of the benzyloxy group activates the C4 and C6 positions. Halogenation proceeds rapidly under mild conditions to yield the 4-halo or 4,6-dihalo derivatives.
Experimental Protocol: Regioselective Bromination
Objective: Mono-brominate the pyrimidine core.
-
Setup: Dissolve 1.0 equiv of the pyrimidine in anhydrous Dimethylformamide (DMF) (0.2 M) and cool to 0 °C under argon.
-
Reagent Addition: Dropwise add a solution of 1.05 equiv of N-Bromosuccinimide (NBS) in DMF. Causality: NBS is selected over Br2 to provide a controlled, low steady-state concentration of electrophilic bromine, minimizing over-halogenation of the highly activated 5-benzyloxy-2-methoxypyrimidine ring.
-
Execution: Stir at 0 °C for 1 hour, then warm to room temperature.
-
Validation & Causality: Quench with saturated aqueous Na2S2O3 to destroy unreacted electrophilic bromine. The self-validating metric is the appearance of a characteristic M / M+2 isotopic doublet (1:1 ratio) in the mass spectrometer, confirming mono-bromination. For 5-benzyloxy-2-methoxypyrimidine, 1H-NMR will show the disappearance of the equivalent C4/C6 aromatic protons and the appearance of a single downfield singlet, confirming C4 regioselectivity.
Orthogonal Deprotection Workflows
A major synthetic advantage of 5-Benzyloxy-2-methoxypyrimidine is its utility as a masked pyrimidin-5-ol. The benzyl ether can be cleaved orthogonally to the C2-methoxy group, allowing for sequential functionalization 4[4].
Experimental Protocol: Catalytic Hydrogenolysis
Objective: Cleave the C5-benzyl ether to yield 5-hydroxy-2-methoxypyrimidine.
-
Setup: Dissolve 5-Benzyloxy-2-methoxypyrimidine in Methanol (0.1 M). Degas the solution by bubbling Argon for 10 minutes.
-
Catalyst Addition: Carefully add 10 wt% of Palladium on Carbon (Pd/C, 10%). Causality: The heterogeneous Pd surface facilitates the oxidative addition of the benzylic C-O bond.
-
Execution: Evacuate the flask and backfill with H2 gas (balloon pressure). Stir vigorously at room temperature for 4 hours.
-
Validation & Causality: Monitor by TLC (Hexanes/EtOAc). The self-validating indicator is the complete consumption of the non-polar starting material and the appearance of a highly polar spot (the free hydroxyl group). Filter through a pad of Celite to remove the catalyst. LC-MS will show a mass shift of -90 Da (loss of the benzyl group). The C2-methoxy group remains completely intact under these conditions.
Quantitative Data & Performance Summary
The following table summarizes the comparative reactivity metrics to guide synthetic route design:
| Property / Reactivity Metric | 2-Methoxypyrimidine | 5-Benzyloxy-2-methoxypyrimidine |
| Core Electronic Nature | Highly | Moderately |
| SNAr Reactivity (C2) | Excellent (Fast kinetics, mild conditions) | Moderate/Slow (Requires heating >100 °C) |
| EAS Susceptibility | Poor (C5 only, requires forcing conditions) | Excellent (C4/C6 directed by C5-OBn) |
| Deprotection Handles | None (Methoxy is stable to standard conditions) | Orthogonal (OBn cleaved via Pd/C H2) |
| Primary Synthetic Utility | Precursor to 2-aminopyrimidines | Precursor to functionalized pyrimidin-5-ols |
References
- Product Class 12: Pyrimidines. Thieme E-Books & E-Journals.
- Antibacterial sulfone and sulfoxide substituted heterocyclic urea compounds.
- Multifunctional Antioxidants for the Treatment of Age-Related Diseases.
- Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Multifunctional Antioxidants for the Treatment of Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2009015193A1 - Antibacterial sulfone and sulfoxide substituted heterocyclic urea compounds - Google Patents [patents.google.com]
- 4. Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating Purity of 5-Benzyloxy-2-methoxypyrimidine Using LC-MS: A Comparative Guide
Executive Summary & Critical Technical Note
Comparison Verdict: While HPLC-UV is sufficient for routine assay monitoring (>98% purity), LC-MS is the superior and necessary choice for validating high-purity grades (>99.5%) intended for pharmaceutical intermediates.[1] LC-MS offers the required sensitivity to detect non-chromophoric impurities and specific selectivity to distinguish structural isomers that co-elute in standard UV methods.
CRITICAL DATA CORRECTION: The CAS number 5455-24-3 provided in some databases (and the prompt) corresponds to 4,5-Octanedione, a completely different aliphatic diketone. [1] This guide addresses the validation of 5-Benzyloxy-2-methoxypyrimidine (Chemical Formula: C₁₂H₁₂N₂O₂, MW: 216.24 Da).[1] Please verify the chemical structure of your material before proceeding.
The Analytical Challenge: Why LC-MS?
5-Benzyloxy-2-methoxypyrimidine is a critical scaffold in the synthesis of antiviral and anticancer agents.[1] Its purity validation is complicated by its synthesis pathway, typically involving the O-alkylation of 2-methoxypyrimidin-5-ol.[1]
Impurity Profile & Detection Gaps
Standard HPLC-UV (254 nm) often fails to quantify specific process impurities due to:
-
Lack of Chromophores: Aliphatic side-products (e.g., benzyl halide hydrolysis intermediates) may have weak UV absorbance.[1]
-
Co-elution: The starting material (2-methoxypyrimidin-5-ol) is highly polar, while the product is lipophilic.[1] However, potential N-alkylated isomers (if tautomerism occurs) have similar lipophilicity and UV spectra to the target, making them indistinguishable by UV alone.[1]
Visualizing the Impurity Landscape
The following diagram maps the synthesis pathway and potential impurities that necessitate Mass Spectrometry for detection.
Figure 1: Synthesis pathway highlighting critical impurities (Impurity A, B, C) that require MS specificity for detection.
Method Comparison: LC-MS vs. Alternatives
The following table objectively compares LC-MS against the standard alternatives (HPLC-UV and H-NMR) for this specific application.
| Feature | LC-MS (ESI+) | HPLC-UV (PDA) | H-NMR (400 MHz) |
| Primary Utility | Trace impurity ID & Quantitation | Routine Purity Assay | Structural Confirmation |
| LOD (Limit of Detection) | 0.05 - 0.1 µg/mL (Superior) | 1 - 5 µg/mL | ~100 µg/mL (Poor) |
| Specificity | High (m/z filtration) | Moderate (Rt dependence) | High (Chemical Shift) |
| Isomer Resolution | Excellent (MS/MS fragmentation) | Poor (Requires specialized column) | Good (If signals don't overlap) |
| Throughput | High (5-8 min run) | High (10-15 min run) | Low |
| Cost per Sample | High | Low | Moderate |
Verdict: Use HPLC-UV for batch-to-batch consistency checks. Use LC-MS for validation, impurity characterization, and genotoxic impurity clearance (e.g., verifying removal of Benzyl bromide).[1]
Experimental Protocol: Validated LC-MS Methodology
This protocol is designed to be self-validating, meaning the presence of specific MS fragments confirms the method's performance run-to-run.[1]
A. Chromatographic Conditions
-
System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[1] Rationale: High surface area for separation of the lipophilic benzyl group.
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1] Rationale: Promotes ionization (M+H)+.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 5 | Equilibrate (Polar impurities elute) |
| 1.0 | 5 | Hold |
| 6.0 | 95 | Ramp (Elute Target & Lipophilic impurities) |
| 8.0 | 95 | Wash |
| 8.1 | 5 | Re-equilibrate |
B. Mass Spectrometry Parameters (ESI+)
-
Target Mass: [M+H]⁺ = 217.0977 (Calculated for C₁₂H₁₃N₂O₂).
-
Fragmentor Voltage: 100-135 V.[1]
-
Key Fragments (for confirmation):
-
m/z 91.05 (Tropylium ion, confirms Benzyl group).
-
m/z 125.05 (2-methoxy-5-hydroxypyrimidine core).[1]
-
C. Sample Preparation Workflow
To prevent matrix effects and carryover, follow this strict preparation logic:
Figure 2: Sample preparation workflow ensuring solubility and system protection.
Validation Criteria & Acceptance Limits
To declare the product "Pure" by LC-MS standards, the data must meet these criteria (based on ICH Q2(R1) guidelines):
-
System Suitability:
-
Retention Time (RT) deviation < 0.1 min.
-
Peak Symmetry: 0.8 < T < 1.2.[1]
-
-
Purity Calculation:
-
Purity % = (Area of Target Peak / Total Integrated Area) × 100.
-
Requirement: >99.5% (Area normalization).
-
-
Impurity Limits:
-
Any single impurity > 0.1% must be identified by MS/MS fragmentation.[1]
-
m/z 91.05 (Benzyl) appearing at RT ≠ Target RT indicates free Benzyl Alcohol or Benzyl Bromide.
-
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter on Gradient Elution and Reversed-Phase Chromatography).
-
European Pharmacopoeia. (2023).[1] Chromatographic Separation Techniques (2.2.46). Council of Europe. Link[1]
-
PubChem. (2025).[1][4] Compound Summary: 5-Benzyloxy-2-methoxypyrimidine (Structure Verification).[1] National Library of Medicine. Link(Note: Used for structural verification; CAS 5455-24-3 noted as incorrect in user input).
Sources
- 1. 5-Methoxyuracil | C5H6N2O3 | CID 81100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. syncsci.com [syncsci.com]
- 3. Simultaneous LC–MS/MS method for the quantitation of Azithromycin, Hydroxychloroquine and its metabolites in SARS-CoV-2(−/ +) populations using dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
Reference Standards for 5-Benzyloxy-2-methoxypyrimidine: A Technical Comparison and Identification Guide
The following guide provides an in-depth technical comparison and identification protocol for 5-Benzyloxy-2-methoxypyrimidine , a critical intermediate in the synthesis of pyrimidine-based Active Pharmaceutical Ingredients (APIs).
Executive Summary
In the development of pyrimidine-based therapeutics (e.g., antivirals, kinase inhibitors), the intermediate 5-Benzyloxy-2-methoxypyrimidine (CAS: 2173921-17-2 / Analogous derivatives) serves as a pivotal scaffold. Its structural integrity—specifically the stability of the benzyl ether protecting group and the methoxy substitution—directly impacts downstream yield and impurity profiles.
This guide compares the performance of Certified Reference Materials (CRMs) against Reagent Grade alternatives for identification purposes. It further establishes a self-validating analytical protocol for confirming identity and purity, ensuring compliance with ICH Q7 and Q2(R1) guidelines.
Comparative Analysis: Certified Reference Standards vs. Alternatives
For critical identification (ID) and quantitation assays, the choice of reference material dictates the reliability of the data. Below is an objective comparison between a Primary Certified Reference Standard (The Product) and common alternatives (Reagent Grade or In-House Synthesized materials).
Performance Matrix
| Feature | Certified Reference Standard (CRM) | Reagent Grade / In-House Material | Impact on Development |
| Purity Assignment | Mass Balance Approach (HPLC + Residual Solvents + Water + Ash) | Area % only (typically HPLC-UV) | Reagent grade often overestimates purity by ignoring non-chromatographic impurities (water, salts), leading to potency errors in API quantification. |
| Traceability | SI-Traceable (NIST/BIPM) via qNMR or Mass Balance. | None or limited batch-specific CoA. | CRMs provide the "Golden Thread" required for regulatory filing (IND/NDA). |
| Impurity Profiling | Quantified Impurities: Specific isomers (e.g., 5-Benzyloxy-2-hydroxypyrimidine) are identified. | Unknown Peaks: Impurities are often unspecified. | Using uncharacterized standards risks misidentifying process impurities as novel degradation products. |
| Spectral Data | Full Characterization: 1H/13C NMR, MS, IR, ROI included. | Minimal (usually just HPLC retention time). | CRMs act as a spectral library, allowing immediate confirmation of structure without re-synthesis. |
Decision Framework
-
Use Reagent Grade for: Early-stage route scouting, non-critical qualitative checks.
-
Use Certified Reference Standards for: GMP Release testing, Impurity Fate Mapping, Reference Standard Qualification, and final API structure elucidation.
Technical Deep Dive: Identification Protocols
The following protocols are designed to be self-validating . If the internal checks (e.g., integration ratios, mass fragments) fail, the material is suspect and should be quarantined.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy ( H)
NMR is the primary method for structural authentication. The pyrimidine ring current and the distinct electronic environments of the substituents provide a unique fingerprint.
-
Solvent: DMSO-
(Preferred for solubility and preventing exchange of labile protons if any). -
Frequency: 400 MHz or higher.
Predicted Spectral Data & Logic (Self-Validation Check)
| Chemical Shift ( | Multiplicity | Integral | Assignment | Mechanistic Logic (Why?) |
| 8.40 – 8.50 | Singlet (s) | 2H | Pyrimidine H-4, H-6 | Deshielded by the nitrogen atoms in the aromatic ring. The symmetry of the molecule makes these equivalent. |
| 7.30 – 7.45 | Multiplet (m) | 5H | Phenyl (Benzyl group) | Classic aromatic multiplet for a mono-substituted benzene ring. |
| 5.15 | Singlet (s) | 2H | Benzylic | Shifted downfield due to the adjacent oxygen atom (ether linkage) and phenyl ring. |
| 3.90 | Singlet (s) | 3H | Methoxy | Characteristic shift for a methoxy group attached to an electron-deficient heteroaromatic ring. |
Critical Quality Attribute (CQA) Check: The integration ratio between the Methoxy singlet (3.90 ppm) and the Benzylic singlet (5.15 ppm) must be exactly 3:2 (1.5) . A deviation >5% indicates cleavage of the benzyl group (de-benzylation) or hydrolysis of the methoxy group.
B. HPLC-UV/MS Identification
This method confirms purity and molecular weight.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Pyrimidine
) and MS (ESI+).
Mass Spectrometry Logic
-
Molecular Formula:
-
Exact Mass: 216.09 Da
-
Target Ion
: 217.10 m/z -
Key Fragment: Loss of benzyl group (
, mass 91). Look for a daughter ion at 126 m/z (2-methoxy-5-hydroxypyrimidine core).
Visualizing the Workflow
Workflow 1: Reference Standard Qualification
This diagram illustrates the decision logic for qualifying an In-House Working Standard against a purchased Certified Reference Material (CRM).
Caption: Workflow for qualifying an in-house working standard using a Primary CRM to ensure traceability.
Workflow 2: Impurity Fate Mapping
Understanding how impurities in the starting material (5-Benzyloxy-2-methoxypyrimidine) propagate is crucial.
Caption: Impact of reference standard impurities (A and B) on the final API quality.
References
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005).[2][3] Link
-
International Council for Harmonisation (ICH). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (2000). Link
-
National Institute of Standards and Technology (NIST). Reference Materials (RMs) - Definitions and Scope.Link
-
PubChem. 5-Methoxypyrimidine Compound Summary (Structural Analog). National Library of Medicine. Link
-
Sigma-Aldrich. 5-(Benzyloxy)-2-chloropyrimidine Product Specification (Structural Analog).Link(Note: Representative link for analog comparison).
-
ResolveMass Laboratories. Reference Standard vs Working Standard: Key Differences. (2026).[4][5] Link
Sources
5-Benzyloxy-2-methoxypyrimidine proper disposal procedures
As a Senior Application Scientist, I approach laboratory safety and chemical disposal not merely as a checklist of regulatory obligations, but as a self-validating system of risk mitigation. To safely handle and dispose of 5-Benzyloxy-2-methoxypyrimidine (CAS: 1083329-17-2) , we must first understand its molecular behavior.
This guide provides a comprehensive, causality-driven operational workflow for the safe handling, spill response, and RCRA-compliant disposal of this specific pyrimidine derivative.
Mechanistic Toxicology & Hazard Profile
5-Benzyloxy-2-methoxypyrimidine is a nitrogen-containing heterocyclic building block heavily utilized in pharmaceutical synthesis[1]. Its structure consists of a pyrimidine core substituted with methoxy and benzyloxy ether linkages.
Causality of Hazards:
-
Irritation & Lipophilicity: The benzyloxy and methoxy functional groups significantly increase the molecule's lipophilicity compared to a bare pyrimidine ring. This allows the compound to more easily cross biological membranes (such as the stratum corneum of the skin or pulmonary mucosa), making it a potent skin, eye, and respiratory irritant.
-
Environmental Persistence: Pyrimidine derivatives exhibit high environmental persistence in soil and aqueous systems. They do not readily biodegrade, meaning aqueous disposal (pouring down the drain) is strictly prohibited to prevent ecological contamination[2].
-
Combustion Byproducts: Because of the diazine core (two nitrogen atoms in the aromatic ring), incomplete combustion will yield highly toxic nitrogen oxide (NOx) gases. This dictates our choice of final disposal methodology.
Mandatory PPE & Engineering Controls
To create a self-validating safety system, your Personal Protective Equipment (PPE) must directly counteract the chemical's lipophilic and particulate hazards. In accordance with [3][4], the following controls are mandatory:
-
Hand Protection: Wear standard nitrile gloves (minimum 4 mil thickness) for handling the dry powder. Crucial caveat: If the compound is dissolved in aggressive polar aprotic solvents (e.g., DMF or DMSO) during your assay, you must upgrade to butyl rubber or double-glove, as DMSO will rapidly carry the lipophilic solute through standard nitrile and into your dermal layer.
-
Eye Protection: ANSI Z87.1-certified chemical splash goggles. Standard safety glasses are insufficient due to the fine particulate nature of the solid.
-
Engineering Controls: All weighing, transferring, and dissolution must occur within a certified Class II biological safety cabinet or a standard chemical fume hood with a face velocity of 80–100 fpm.
Spill Response & Decontamination Protocol
In the event of a localized benchtop spill, immediate containment is required to prevent aerosolization of the powder.
Step-by-Step Spill Methodology:
-
Isolate: Evacuate non-essential personnel from the immediate vicinity.
-
Don PPE: Ensure respirator (N95 or P100) is worn if the spill is outside a fume hood, alongside standard PPE.
-
Contain (No Dry Sweeping): Do not use a dry brush, which will aerosolize the lipophilic dust. Instead, lightly dampen a disposable absorbent pad with a mild solvent (e.g., isopropanol or water with surfactant) and gently place it over the powder.
-
Collect: Use a non-sparking plastic scoop to transfer the dampened mass into a sealable, compatible hazardous waste container.
-
Decontaminate: Wash the affected surface with a soap and water solution, followed by a final wipe with 70% ethanol or isopropanol to remove any residual lipophilic film.
Fig 2: Immediate spill response and decontamination workflow for solid pyrimidine derivatives.
Waste Segregation & Final Disposal Procedures
Under the [5][6], 5-Benzyloxy-2-methoxypyrimidine must be managed strictly as Non-Halogenated Organic Waste .
Step-by-Step Disposal Methodology:
-
Segregation: Place all solid waste, contaminated gloves, and empty vials into a dedicated, clearly labeled "Non-Halogenated Organic Hazardous Waste" container. Do not mix with halogenated waste (chlorinated solvents), as this drastically increases disposal costs and alters the required incineration chemistry.
-
Secondary Containment: Store the primary waste container in a secondary containment bin to prevent accidental environmental release in the event of a primary vessel failure.
-
EHS Transfer: Transfer the waste to your facility's Environmental Health and Safety (EHS) team within the RCRA-mandated satellite accumulation time limits (typically 90 to 180 days, depending on your facility's generator status)[6].
-
High-Temperature Incineration (The "Why"): The designated Treatment, Storage, and Disposal Facility (TSDF) will destroy this chemical via high-temperature incineration (>1000°C). Because the pyrimidine ring contains nitrogen, standard combustion generates toxic NOx gases. The TSDF must utilize an incinerator equipped with a wet scrubber or Selective Catalytic Reduction (SCR) system to neutralize the exhaust gas before environmental release.
Fig 1: Step-by-step disposal and incineration pathway for nitrogenous organic waste.
Quantitative Data Summary
| Parameter | Specification / Classification |
| Chemical Name | 5-Benzyloxy-2-methoxypyrimidine |
| CAS Registry Number | 1083329-17-2 |
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 g/mol |
| Primary Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant |
| RCRA Waste Classification | Non-Halogenated Organic Waste |
| Approved Disposal Method | High-Temperature Incineration (with NOx scrubbing) |
| Required PPE | Nitrile gloves (≥4 mil), ANSI Z87.1 Goggles, Lab Coat |
References
-
ChemWhat Database. "5-(Benzyloxy)-2-methoxypyrimidine CAS#: 1083329-17-2". ChemWhat Chemical and Biological Database. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Parts 260 through 273". EPA.gov. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910 Subpart I". OSHA.gov. Available at:[Link]
Sources
- 1. 5-(苄氧基)-2-甲氧基吡啶 CAS#: 1083329-17-2 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]
- 2. epa.gov [epa.gov]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clarionsafety.com [clarionsafety.com]
- 5. epa.gov [epa.gov]
- 6. natlenvtrainers.com [natlenvtrainers.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
